1-(3-Fluorophenyl)tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBYSLFYOCKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)tetrazole
Foreword: The Significance of the 1-Aryl-Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in contemporary medicinal chemistry. Its isosteric relationship with the carboxylic acid group, coupled with enhanced metabolic stability and lipophilicity, has led to its incorporation into a multitude of approved therapeutics. The 1-aryl-tetrazole scaffold, in particular, offers a versatile platform for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the synthesis of a specific, yet representative, member of this class: 1-(3-Fluorophenyl)tetrazole. The introduction of a fluorine atom on the phenyl ring can profoundly influence a molecule's binding affinity, metabolic fate, and overall efficacy, making this a compound of significant interest to researchers in drug development. This document provides a comprehensive overview of the primary synthetic pathways to 1-(3-Fluorophenyl)tetrazole, delving into the underlying reaction mechanisms and offering practical, field-proven insights for its successful preparation.
Strategic Approaches to the Synthesis of 1-(3-Fluorophenyl)tetrazole
The synthesis of 1-(3-Fluorophenyl)tetrazole can be broadly categorized into two primary strategies:
-
Construction of the Tetrazole Ring onto a Pre-existing Aryl Precursor: This approach typically involves the reaction of 3-fluoroaniline with reagents that provide the necessary carbon and nitrogen atoms to form the tetrazole ring.
-
Attachment of the Aryl Moiety to a Pre-formed Tetrazole Ring: This strategy employs N-arylation reactions to couple the 3-fluorophenyl group to an existing tetrazole nucleus.
This guide will explore the most prevalent and effective methods within these strategies, providing detailed protocols and mechanistic discussions.
Pathway 1: One-Pot Synthesis from 3-Fluoroaniline, Triethyl Orthoformate, and Sodium Azide
This is arguably the most direct and widely employed method for the synthesis of 1-aryl-1H-tetrazoles.[1][2][3] The reaction is a one-pot, three-component condensation that is both efficient and scalable.
Causality Behind Experimental Choices:
The selection of reagents is based on their specific chemical functionalities. 3-Fluoroaniline serves as the foundational building block, providing the aryl-nitrogen bond. Triethyl orthoformate acts as a one-carbon electrophile, which, after reaction with the aniline, forms an intermediate that is susceptible to nucleophilic attack by the azide ion. Sodium azide is the source of the remaining three nitrogen atoms required for the tetrazole ring. The reaction is often catalyzed by a Lewis or Brønsted acid to activate the orthoformate and facilitate the key bond-forming steps.
Detailed Reaction Mechanism:
The reaction proceeds through a series of well-defined steps:
-
Formation of an Imidate Intermediate: The reaction is initiated by the acid-catalyzed reaction of 3-fluoroaniline with triethyl orthoformate. The orthoformate, upon protonation, eliminates ethanol to form a highly electrophilic dialkoxycarbenium ion. This is then attacked by the lone pair of the aniline nitrogen, and subsequent elimination of another molecule of ethanol leads to the formation of an N-(3-fluorophenyl)formimidate intermediate.
-
Nucleophilic Attack by Azide: The azide anion, a potent nucleophile, attacks the electrophilic carbon of the imidate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal nitrogen of the azide moiety attacking the imine nitrogen.
-
Aromatization: The final step involves the elimination of a leaving group (in this case, an ethoxy group from the initial orthoformate) and tautomerization to yield the stable, aromatic 1-(3-Fluorophenyl)tetrazole ring.
Caption: Mechanism of 1-Aryl-Tetrazole Synthesis.
Experimental Protocol:
Materials:
-
3-Fluoroaniline
-
Triethyl orthoformate
-
Sodium azide
-
Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst[1]
-
Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent
Procedure:
-
To a solution of 3-fluoroaniline (1.0 eq) in DMF, add triethyl orthoformate (1.5 eq) and sodium azide (1.5 eq).
-
Add the catalyst, for example, Yb(OTf)₃ (0.1 eq).[1]
-
Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-Fluorophenyl)tetrazole.
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Neat | 100 | 2-4 | 85-95 | [1] |
| None | Acetic Acid | Reflux | 2-24 | 70-90 | [2][5] |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Water | 40 | 0.33 | ~95 | [6] |
| Ag/Sodium Borosilicate | Neat | 120 | 2 | ~90 | [7] |
Pathway 2: [3+2] Cycloaddition of an Azide to 3-Fluorobenzonitrile
This pathway represents another fundamental approach to tetrazole synthesis, falling under the umbrella of "click chemistry" due to its high efficiency and functional group tolerance.[8][9] The core of this method is the [3+2] cycloaddition of an azide source to a nitrile.[8]
Causality Behind Experimental Choices:
In this strategy, the 3-fluorophenyl group is already part of the nitrile starting material, 3-fluorobenzonitrile. The tetrazole ring is then formed by the addition of an azide, typically sodium azide in the presence of a catalyst. The catalyst, often a Lewis acid such as a zinc or cobalt salt, coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[1][4]
Detailed Reaction Mechanism:
The mechanism of this reaction is a subject of ongoing discussion, with evidence supporting both a concerted and a stepwise pathway.[10]
-
Lewis Acid Activation: The reaction is initiated by the coordination of a Lewis acid (e.g., Zn²⁺) to the nitrogen atom of the 3-fluorobenzonitrile. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.
-
Nucleophilic Attack: The azide anion then attacks the activated nitrile carbon.
-
Cyclization: The resulting linear intermediate rapidly undergoes intramolecular cyclization to form the tetrazole ring.
-
Protonation/Catalyst Release: The final step involves protonation of the tetrazole ring (if the reaction is performed in the presence of a proton source) and release of the Lewis acid catalyst.
Caption: [3+2] Cycloaddition Mechanism.
Experimental Protocol:
Materials:
-
3-Fluorobenzonitrile
-
Sodium azide
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst[1]
-
Ammonium chloride (optional, as a proton source)
Procedure:
-
In a round-bottom flask, dissolve 3-fluorobenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (2.0 eq) and zinc chloride (1.0 eq).[1]
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into acidified water (dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Water | Reflux | 12-24 | 80-95 | [1] |
| CoY Zeolite | DMF | 120 | 14 | ~90 | [4] |
| NH₄Cl | DMF | Reflux | 72 | 99 | [11] |
| Cyclopropenium PTC | Toluene/Ethanol | 80 | 12 | 75-82 | [12] |
Pathway 3: Ullmann Condensation for N-Arylation of Tetrazole
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[13] In this context, it can be used to couple a 3-fluorophenyl halide (e.g., 3-fluoroiodobenzene or 3-fluorobromobenzene) with 1H-tetrazole.
Causality Behind Experimental Choices:
Detailed Reaction Mechanism:
The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper(I) Amide: The reaction is believed to proceed through a Cu(I) active species. In the presence of a base, the 1H-tetrazole is deprotonated, and the resulting tetrazolate anion coordinates to the Cu(I) center.
-
Oxidative Addition: The aryl halide (3-fluorophenyl iodide or bromide) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated tetrazole product, regenerating the Cu(I) catalyst.
Caption: Ullmann Condensation Mechanism.
Experimental Protocol:
Materials:
-
1H-Tetrazole
-
3-Fluoroiodobenzene or 3-fluorobromobenzene
-
Copper(I) iodide (CuI) or another copper catalyst
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To a reaction vessel, add 1H-tetrazole (1.2 eq), 3-fluoroiodobenzene (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent (e.g., toluene) and degas the mixture with argon or nitrogen.
-
Heat the reaction to 110-150 °C for 24-48 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 1-(3-Fluorophenyl)tetrazole.
Data Summary:
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Cu₂O | 1,10-phenanthroline | K₂CO₃ | Toluene | 150 | [14] |
| CuI | Prolinamide | K₃PO₄ | Water | 100 | [15] |
| Cu(I) oxide | None | None | Methanol | Room Temp | [14] |
Conclusion and Future Perspectives
The synthesis of 1-(3-Fluorophenyl)tetrazole can be effectively achieved through several robust and well-established synthetic methodologies. The one-pot reaction of 3-fluoroaniline with triethyl orthoformate and sodium azide offers a direct and efficient route, particularly amenable to large-scale production. The [3+2] cycloaddition of an azide to 3-fluorobenzonitrile provides a versatile alternative, benefiting from the principles of click chemistry. For late-stage functionalization or when specific precursors are more readily available, the Ullmann condensation presents a reliable method for N-arylation.
The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. As the demand for functionalized heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and selective methods for the synthesis of 1-aryl-tetrazoles will remain an active area of research. Future advancements may include the use of novel catalytic systems, flow chemistry, and biocatalysis to further enhance the synthesis of this important class of molecules.
References
Sources
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- 15. researchgate.net [researchgate.net]
1-(3-Fluorophenyl)tetrazole CAS number and molecular weight.
An In-Depth Technical Guide to 1-(3-Fluorophenyl)tetrazole for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 1-(3-Fluorophenyl)tetrazole. It moves beyond basic data to provide actionable insights into its synthesis, potential applications, and the scientific principles guiding its use in a laboratory setting.
Core Compound Identification and Properties
1-(3-Fluorophenyl)tetrazole is a substituted aromatic tetrazole. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, which imparts a unique set of electronic and physicochemical properties.[1] The fluorine substitution on the phenyl ring further modulates these properties, influencing factors such as metabolic stability and binding interactions with biological targets.
This compound and its analogs are of significant interest in medicinal chemistry, primarily because the tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[2][3] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the pKa of the parent molecule, making it a critical tool in drug design.[3]
Below is a summary of the key physicochemical properties for 1-(3-Fluorophenyl)tetrazole.
| Property | Value | Source |
| CAS Number | 14210-80-1 | Sigma-Aldrich |
| Molecular Formula | C₇H₅FN₄ | Sigma-Aldrich |
| Synonym | 1-(3-fluorophenyl)-1H-tetraazole | Sigma-Aldrich |
| Purity | ≥ 95.00% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Synthesis of 1-Aryl-1H-Tetrazoles: A Methodological Overview
The synthesis of 1-substituted-1H-tetrazoles is a well-established area of organic chemistry. A common and effective method involves the reaction of an amine with triethyl orthoformate and sodium azide.[4] This approach provides a reliable pathway to synthesize compounds like 1-(3-Fluorophenyl)tetrazole.
The causality behind this experimental choice lies in its efficiency and the relative accessibility of the starting materials. The reaction proceeds through the formation of an intermediate that subsequently cyclizes with the azide ion to form the stable tetrazole ring.
Caption: General workflow for the synthesis of 1-Aryl-1H-Tetrazoles.
Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)tetrazole
This protocol is a representative procedure based on established methods for synthesizing 1-substituted tetrazoles.[4]
Materials:
-
3-Fluoroaniline
-
Triethyl orthoformate
-
Sodium azide
-
Ytterbium (III) Trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst (optional, but recommended for improved yields)[4]
-
Solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactant Addition: To the flask, add 3-fluoroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and the solvent.
-
Catalyst Addition: Add a catalytic amount of Yb(OTf)₃ (e.g., 2 mol%). The use of a Lewis acid catalyst like Yb(OTf)₃ facilitates the reaction, leading to higher yields and shorter reaction times.[4]
-
Intermediate Formation: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Azide Addition: After cooling the reaction mixture to room temperature, carefully add sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care and appropriate personal protective equipment.
-
Cyclization: Heat the mixture to reflux again and maintain for 12-24 hours, continuing to monitor by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain pure 1-(3-Fluorophenyl)tetrazole.
-
Applications in Drug Discovery and Medicinal Chemistry
The tetrazole ring is a versatile pharmacophore found in numerous clinically approved drugs, including the antihypertensive medication Losartan.[2] These compounds have a broad range of reported biological activities, including antihypertensive, anti-allergic, antibiotic, and anticonvulsant properties.[3][5][6]
The scientific rationale for incorporating tetrazoles into drug candidates often stems from their ability to act as a bioisosteric replacement for carboxylic acids. This structural similarity allows the tetrazole to engage in similar hydrogen bonding and ionic interactions with biological targets while offering advantages in terms of metabolic stability and cell permeability.
A newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), which shares a similar fluorophenyl-heterocycle core, has been investigated for its antihypertensive effects.[7] Studies on this related compound provide valuable insights into the potential biological activities of 1-(3-Fluorophenyl)tetrazole.
Potential Mechanism of Action: The NO/cGMP Signaling Pathway
Research on the related compound LQFM-21 has demonstrated that its antihypertensive and vasodilator effects are mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[7] The compound was shown to induce endothelium-dependent relaxation in isolated aortic rings, an effect that was blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ).[7] This suggests a mechanism where the compound stimulates the production of nitric oxide (NO) in endothelial cells, which then diffuses to vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), leading to an increase in cGMP levels. Elevated cGMP then activates protein kinase G (PKG), which ultimately results in vasodilation and a reduction in blood pressure.
Caption: Hypothesized NO/cGMP signaling pathway for vasodilation.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 1-(3-Fluorophenyl)tetrazole and its precursors.
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation. | P261, P302+P352 |
| H319 | Causes serious eye irritation. | P305+P351+P338 |
| H335 | May cause respiratory irritation. | - |
Source: Sigma-Aldrich Safety Information
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Spills: In case of a spill, avoid direct contact.[9] Wear appropriate PPE and follow established laboratory procedures for chemical spill cleanup.
Conclusion
1-(3-Fluorophenyl)tetrazole is a valuable building block for medicinal chemistry and drug discovery. Its properties as a carboxylic acid bioisostere, combined with the modulating effects of the fluorophenyl group, make it a compound of interest for developing novel therapeutics. The established synthetic routes are robust, and insights from structurally related molecules suggest promising avenues for biological investigation, particularly in the cardiovascular field. Adherence to rigorous safety protocols is essential when working with this and related chemical entities.
References
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1-(3-chlorophenyl)-4,5-dimethyl-5H-tetrazole | C9H11ClN4 | CID - PubChem . PubChem. [Link]
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Synthesis of 1H-tetrazoles . Organic Chemistry Portal. [Link]
-
Tetrazole - Wikipedia . Wikipedia. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine . National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) . Thieme Connect. [Link]
-
The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway . PubMed. [Link]
-
5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole - CAS Common Chemistry . CAS. [Link]
-
Drugs in the Tetrazole Series . ResearchGate. [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES . ResearchGate. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance . ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Guide: Thermal Stability and Decomposition of 1-(3-Fluorophenyl)tetrazole
The following technical guide details the thermal stability, decomposition kinetics, and safety protocols for 1-(3-Fluorophenyl)tetrazole .
Executive Summary
1-(3-Fluorophenyl)tetrazole (CAS: 14210-80-1) is a high-nitrogen heterocyclic compound used primarily as a bioisostere for carboxylic acids in medicinal chemistry and as a precursor in the synthesis of high-energy materials.[1] As a 1-substituted tetrazole, it possesses intrinsic thermal instability, decomposing exothermically at elevated temperatures to release nitrogen gas (
This guide provides a comprehensive analysis of its thermal behavior, predicting a decomposition onset in the range of 160–190°C based on homologous series data. It outlines the specific fragmentation pathways (retro-1,3-dipolar cycloaddition) and establishes a self-validating safety protocol for handling this energetic material.
Chemical Identity and Properties
The presence of the fluorine atom at the meta position of the phenyl ring introduces inductive electron-withdrawing effects that influence the electron density of the tetrazole ring, potentially lowering the decomposition barrier compared to the unsubstituted 1-phenyltetrazole.
| Property | Description |
| IUPAC Name | 1-(3-Fluorophenyl)-1H-tetrazole |
| CAS Number | 14210-80-1 |
| Molecular Formula | |
| Molecular Weight | 164.14 g/mol |
| Structure | Tetrazole ring N1-substituted with 3-fluorophenyl; C5-H unsubstituted. |
| Physical State | Crystalline solid (typically white to off-white). |
| Synthesis Route | Heterocyclization of 3-fluoroaniline with triethyl orthoformate and sodium azide. |
Thermal Analysis Profile
The thermal stability of 1-aryl-1H-tetrazoles is governed by the aromaticity of the tetrazole ring and the electronic nature of the substituent. While specific calorimetric data for the 3-fluoro isomer is limited in public repositories, its behavior is reliably extrapolated from the well-characterized 1-phenyl and 1-(chlorophenyl) analogs.
Predicted Thermal Data[2]
-
Melting Point (
): Expected range 100–130°C . (Note: 1-phenyl-1H-tetrazole melts at ~66°C; electron-withdrawing groups typically raise via enhanced intermolecular interactions). -
Decomposition Onset (
): ~170°C . -
Peak Decomposition (
): 190–210°C . -
Enthalpy of Decomposition (
): Highly exothermic, estimated at -200 to -300 J/g . -
Mass Loss: ~17% theoretical mass loss corresponding to the release of one molecule of
.
Interpretation of Thermal Events
-
Endothermic Event (
): Melting occurs first. If the DSC trace shows an exotherm immediately following or overlapping with the endotherm, the material is potentially unstable in the melt phase. -
Exothermic Event (
): A sharp exothermic peak indicates rapid ring fragmentation. The 3-fluoro substituent, being electron-withdrawing, may slightly destabilize the ring relative to the parent compound by reducing the electron density required to maintain aromaticity, potentially lowering by 5–10°C compared to 1-phenyltetrazole.
Decomposition Mechanism
The thermal decomposition of 1-substituted tetrazoles does not proceed via simple bond homolysis. Instead, it follows a concerted retro-1,3-dipolar cycloaddition pathway or a radical fragmentation depending on the temperature regime.
Primary Pathway: Carbodiimide Formation
At temperatures near
Mechanism Visualization:
Figure 1: Thermal decomposition pathway of 1-(3-Fluorophenyl)tetrazole leading to carbodiimide formation.
Secondary Pathways
-
Nitrile Formation: In some cases, particularly under flash vacuum pyrolysis (FVP), the carbodiimide may further fragment or rearrange to form 3-fluorobenzonitrile, although this is less common in condensed-phase decomposition.
-
Polymerization: The reactive carbodiimide species can polymerize in the melt, leading to intractable tars (melam/melem-like structures).
Kinetic Parameters (Estimated)
For risk assessment, the following kinetic parameters are estimated based on the Arrhenius equation
| Parameter | Estimated Value | Significance |
| Activation Energy ( | 140 – 160 kJ/mol | Moderate barrier; indicates stability at RT but rapid acceleration >150°C. |
| Pre-exponential Factor ( | 30 – 35 | Consistent with first-order unimolecular decomposition. |
| SADT (50 kg package) | ~80 – 90°C | Self-Accelerating Decomposition Temperature. Storage must be well below this limit. |
Safety & Handling Protocol
This compound is an energetic material . The release of nitrogen gas in a confined space can lead to pressure explosions.
Self-Validating Handling Workflow
This workflow ensures that safety checks are performed before the material is subjected to stress.
Figure 2: Decision matrix for handling 1-(3-Fluorophenyl)tetrazole based on thermal screening.
Storage and Disposal
-
Storage: Store at ambient temperature (
) in a tightly sealed container. Avoid metal spatulas if possible (though less critical than for 5-substituted tetrazoles which can form heavy metal salts). -
Incompatibility: Strong acids (protonation of N4), strong bases, and oxidizing agents.[2]
-
Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.
Experimental Methodologies
To validate the specific properties of a new batch, the following protocols are authoritative.
Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent.
-
Sample Mass: 1.0 – 3.0 mg (Strictly <5 mg to prevent sensor damage from deflagration).
-
Pan: High-pressure gold-plated or hermetically sealed aluminum pans with a pinhole (to allow gas escape without rupturing, or sealed to measure pressure build-up).
-
Ramp: 5°C/min from 40°C to 300°C.
-
Purge Gas: Nitrogen at 50 mL/min.
Thermogravimetric Analysis (TGA)
-
Purpose: To correlate the exotherm with mass loss (verification of
release). -
Expectation: A sharp mass loss step of ~17% coincident with the DSC exotherm.
References
-
Synthesis and Thermal Properties of 1-Aryl-tetrazoles: Yilmaz, N., et al. "An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." Journal of Thermal Analysis and Calorimetry.
-
General Decomposition Mechanisms of Tetrazoles: Ostrovskii, V. A., et al. "Decomposition products of tetrazoles."[3] Russian Chemical Reviews.
-
Safety Data Sheet (Analogous Compound): Fisher Scientific. "Safety Data Sheet: 5-(3-Fluorophenyl)-1H-tetrazole." (Used for hazard classification reference).
Sources
1-(3-Fluorophenyl)tetrazole mechanism of action in cancer cells
An Investigational Guide to the Mechanism of Action of 1-(3-Fluorophenyl)tetrazole in Cancer Cells
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid groups.[1][2][3] When incorporated into larger molecules, tetrazole rings can enhance pharmacokinetic properties and confer a range of biological activities, including potent anticancer effects.[1][2][3][4][5] The addition of a fluorophenyl group can further modulate a compound's activity, often enhancing its binding affinity to biological targets and improving cell membrane permeability. While the broader class of tetrazole derivatives has been explored for anti-cancer properties, the specific mechanism of action for 1-(3-Fluorophenyl)tetrazole in cancer cells is not yet fully elucidated in publicly available literature.
This guide, therefore, serves as a comprehensive research proposal and methodological framework for scientists and drug development professionals. It synthesizes the known mechanisms of action of structurally related compounds to formulate a primary hypothesis for 1-(3-Fluorophenyl)tetrazole's anti-cancer activity. Subsequently, it outlines a rigorous, multi-phase experimental plan to systematically investigate and validate this hypothesized mechanism, providing detailed, self-validating protocols and explaining the causal logic behind each experimental choice. The objective is to provide a clear and actionable scientific roadmap for elucidating the therapeutic potential and molecular interactions of this promising compound.
Section 1: Inferred Mechanisms from Structurally Related Compounds
The anti-cancer potential of 1-(3-Fluorophenyl)tetrazole can be inferred from the established activities of two key structural components: the tetrazole ring and the fluorophenyl group, often found in various heterocyclic scaffolds.
The Tetrazole Scaffold: A Foundation for Diverse Anti-Cancer Activity
Tetrazole-containing compounds have been shown to exert their anti-neoplastic effects through several mechanisms:
-
Induction of Apoptosis: Many tetrazole derivatives trigger programmed cell death. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides have demonstrated potent pro-apoptotic activity in various cancer cell lines.[8] This is often achieved through the modulation of key apoptotic regulators.
-
DNA Interaction and Replication Inhibition: The planar, aromatic nature of the tetrazole ring allows some derivatives to bind to DNA, either in the minor groove or through intercalation, disrupting DNA replication and leading to cell death.[2][6][9][10]
-
Generation of Oxidative Stress: Some tetrazole compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[9]
-
Kinase Inhibition: The tetrazole moiety is often incorporated into molecules designed to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation, such as those in the AKT/mTOR pathway.[8]
The Fluorophenyl Group: Enhancing Potency and Specificity
The presence of a fluorophenyl group is a common feature in many modern small-molecule inhibitors. Its role is often to:
-
Modulate Kinase Inhibition: A N-(3-fluorophenyl) acetamide derivative has been identified as a selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[11] Similarly, a 1-(4-fluorophenyl)-1H-1,2,3-triazole derivative was found to inhibit the Notch-Akt signaling pathway in breast cancer cells.[12]
-
Target Specific Cancer Subtypes: Fluorophenyl-substituted 1,3,4-thiadiazoles have shown selective cytotoxicity against estrogen-dependent breast cancer cells, suggesting a potential mechanism involving aromatase inhibition.[13][14]
Synopsis of Related Compounds
The following table summarizes the activities of various tetrazole and fluorophenyl-containing heterocyclic compounds, providing a basis for our mechanistic hypothesis.
| Compound Class | Example Structure/Derivative | Cancer Cell Line(s) | Observed Mechanism of Action | Reference(s) |
| Tetrazole Hybrids | Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides | BxPC-3, PC-3, HCT-116 | Induction of apoptosis; potential inhibition of BTK kinase and AKT-mTOR pathway. | [8] |
| Fluorophenyl Triazoles | N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | Human Breast Cancer Cells | Induction of apoptosis via oxidative stress and inhibition of the Notch-Akt signaling pathway. | [12] |
| Fluorophenyl Pyrazolones | 1,3-diarylpyrazolone with mono-halo aryl moiety | A549, NCI-H522 (NSCLC) | Cell cycle arrest at G0/G1 phase. | [7] |
| Fluorophenyl Quinazolines | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Human Cancer-Derived Cells | Selective inhibition of Aurora Kinase B. | [11] |
| Aminotriazoles | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549, NCI-H460, NCI-H23 (Lung) | Induction of apoptosis via upregulation of BAX, caspase 3, PARP and downregulation of Bcl-2. | [15] |
Section 2: Hypothesized Mechanism of Action of 1-(3-Fluorophenyl)tetrazole
Based on the evidence from structurally related compounds, we propose the following primary hypothesis for the mechanism of action of 1-(3-Fluorophenyl)tetrazole in cancer cells:
Primary Hypothesis: 1-(3-Fluorophenyl)tetrazole induces apoptosis in cancer cells by inhibiting a key pro-survival signaling pathway, such as the PI3K/Akt/mTOR cascade, leading to the activation of the intrinsic apoptotic pathway.
This hypothesis is supported by the frequent observation of apoptosis induction and Akt pathway inhibition by both tetrazole and fluorophenyl-containing heterocyclic compounds.[8][12]
Secondary Hypotheses:
-
The compound causes cell cycle arrest at a specific checkpoint (e.g., G0/G1 or G2/M), preventing cellular proliferation.[7]
-
The compound's activity may be enhanced in cancer cells with specific genetic backgrounds, such as those with an overactive PI3K/Akt pathway.
-
The compound may directly or indirectly increase intracellular ROS levels, contributing to cytotoxicity.[12]
The following diagram illustrates the primary hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for 1-(3-Fluorophenyl)tetrazole.
Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically test our hypotheses, we propose a multi-phase experimental approach. This workflow is designed to first confirm the cytotoxic activity of the compound and then progressively drill down into the specific molecular mechanisms responsible.
Caption: Proposed experimental workflow for MoA elucidation.
Phase 1: Initial Cytotoxicity and Proliferation Assays
Rationale: The foundational step is to confirm that 1-(3-Fluorophenyl)tetrazole exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This provides the basis for all further mechanistic studies and allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for dosing in subsequent experiments.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1-(3-Fluorophenyl)tetrazole in culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase 2: Investigation of Apoptosis Induction
Rationale: To test the primary hypothesis that the compound induces apoptosis. This phase aims to differentiate between apoptosis and necrosis and to identify the key molecular players in the apoptotic cascade.
Experimental Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(3-Fluorophenyl)tetrazole at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[12] Live cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Experimental Protocol 2: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio, would confirm apoptosis induction.[15]
Phase 3: Cell Cycle Analysis
Rationale: To investigate the secondary hypothesis that the compound affects cell cycle progression. This is a common mechanism for anti-cancer agents, and identifying a specific cell cycle block can provide clues about the molecular targets.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with 1-(3-Fluorophenyl)tetrazole at IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol, then treat with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control would indicate cell cycle arrest.[7]
Phase 4: Identification of Molecular Targets
Rationale: To directly test the hypothesized inhibition of the PI3K/Akt/mTOR pathway and to explore other potential kinase targets. This phase is critical for pinpointing the direct molecular target of the compound.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 12, 24 hours). Extract protein as previously described.
-
Immunoblotting: Perform Western blotting using antibodies against key proteins in the PI3K/Akt/mTOR pathway: phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K.
-
Analysis: A decrease in the phosphorylated forms of these proteins in treated cells would strongly support the hypothesis that the compound inhibits this pathway.
Section 4: Data Interpretation and Future Directions
The culmination of this multi-phase investigation will provide a comprehensive profile of the anti-cancer mechanism of 1-(3-Fluorophenyl)tetrazole.
-
Synthesizing the Evidence: If the compound proves to be cytotoxic (Phase 1), induces apoptosis (Phase 2) with activation of caspase-3 and PARP cleavage, causes cell cycle arrest (Phase 3), and leads to a reduction in phosphorylated Akt and mTOR (Phase 4), this would provide strong, multi-faceted support for the primary hypothesis. The data should be synthesized to create a cohesive narrative of the compound's journey from cell entry to the execution of cell death.
-
Future Directions:
-
In Vivo Validation: If the in vitro data is compelling, the next logical step is to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer (e.g., xenograft mouse models).
-
Target Deconvolution: If kinase inhibition is confirmed, further studies such as in vitro kinase assays against a broad panel of kinases can identify the direct molecular target(s) with high precision.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(3-Fluorophenyl)tetrazole can help to optimize its potency and selectivity, leading to the development of a lead clinical candidate.
-
By following this structured and methodologically rigorous guide, researchers can effectively elucidate the mechanism of action of 1-(3-Fluorophenyl)tetrazole, paving the way for its potential development as a novel anti-cancer therapeutic.
References
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N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. (2020). PubMed. Retrieved February 7, 2026, from [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Retrieved February 7, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). PMC. Retrieved February 7, 2026, from [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2017). Bentham Science Publisher. Retrieved February 7, 2026, from [Link]
-
N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers. Retrieved February 7, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI. Retrieved February 7, 2026, from [Link]
-
Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2017). PubMed. Retrieved February 7, 2026, from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. Retrieved February 7, 2026, from [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
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- 3. eurekaselect.com [eurekaselect.com]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
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- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Quantum Chemical Guide: 1-(3-Fluorophenyl)-1H-tetrazole
Topic: Quantum Chemical Calculations for 1-(3-Fluorophenyl)tetrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the quantum chemical characterization of 1-(3-Fluorophenyl)-1H-tetrazole , a nitrogen-rich heterocyclic scaffold increasingly utilized in medicinal chemistry as a cis-amide bioisostere and metabolic modulator. Unlike its C-linked isomer (5-phenyltetrazole), which mimics carboxylic acids (pKa ~4.5), the N-linked (1-substituted) tetrazole discussed here is chemically distinct, exhibiting high dipole moments and unique hydrogen-bond acceptor profiles critical for fragment-based drug design (FBDD).
This document provides a self-validating computational protocol to accurately predict the conformational landscape, electronic distribution, and spectroscopic signatures of this molecule, emphasizing the specific electronic perturbations introduced by the meta-fluorine substituent.
Part 1: Theoretical Framework & Computational Strategy
Selection of Level of Theory
For nitrogen-rich heterocycles linked to aromatic systems, standard DFT functionals often fail to capture long-range electron correlation and dispersion forces (π-π stacking).
-
Recommended Functional:
B97X-D or M06-2X .-
Causality: These range-separated hybrid functionals include dispersion corrections essential for accurately modeling the twist angle between the phenyl and tetrazole rings, which is governed by a delicate balance of steric repulsion and conjugation.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Causality: The tetrazole ring is electron-rich with significant lone-pair density on N2, N3, and N4. Diffuse functions (++) are non-negotiable to correctly describe the tail of the electron density, particularly for Electrostatic Potential (ESP) mapping.
-
Solvation Models
Gas-phase calculations often overestimate the planarity of biaryl systems.
-
Protocol: Use the SMD (Solvation Model based on Density) or IEFPCM model.
-
Solvents: Water (physiological mimic) and DMSO (experimental NMR validation).
Part 2: Conformational Landscape & Rotational Barriers
The Biaryl Twist (Atropisomerism Potential)
Unlike 5-phenyltetrazoles which can be planar, 1-phenyltetrazoles typically exhibit a twisted conformation due to the steric clash between the orth-hydrogens of the phenyl ring and the lone pairs/substituents on the tetrazole.
-
Target Parameter: Dihedral Angle
(C2'-C1'-N1-C5). -
Expected Value: ~30°–45° deviation from planarity.
-
Fluorine Effect: The 3-Fluoro group (meta) exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring. This slightly increases the rotational barrier compared to the unsubstituted analogue by enhancing the dipole-dipole interaction between the rings.
Rotational Barrier Scan
To validate the stability of the conformer, a rigid potential energy surface (PES) scan is required.
DOT Diagram 1: Conformational Analysis Workflow
Caption: Workflow for determining the energetic barrier of rotation between the phenyl and tetrazole rings.
Part 3: Electronic Properties & Reactivity Descriptors
Molecular Electrostatic Potential (MESP)
For drug design, the MESP map is the most critical output.
-
Tetrazole Ring: The N2, N3, and N4 atoms act as strong hydrogen bond acceptors.
-
C5-H Proton: In 1-substituted tetrazoles, the C5 proton is acidic (pKa ~20-23 in DMSO) but not ionizable at physiological pH. However, it is a site for metabolic oxidation or C-H activation.
-
3-Fluoro Substituent: Creates a localized negative potential on the phenyl ring edge, modulating lipophilicity and metabolic stability (blocking P450 oxidation at the meta position).
Frontier Molecular Orbitals (FMO)
-
HOMO: Typically localized on the tetrazole ring (π-system).
-
LUMO: Delocalized over the phenyl ring, stabilized by the electron-withdrawing Fluorine.
-
Gap Analysis: A lower HOMO-LUMO gap compared to benzene indicates higher chemical reactivity, relevant for predicting covalent binding or photodegradation.
Part 4: Spectroscopic Validation Protocols
Vibrational Spectroscopy (IR)
To validate your calculated structure against experimental data, focus on these diagnostic bands:
-
Tetrazole Ring Breathing: ~1000–1100 cm⁻¹.
-
C=N Stretching: ~1600 cm⁻¹.[1]
-
Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
NMR Shift Prediction (GIAO)
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding tensor from your target molecule's tensor.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Description | Typical Range/Value | Significance |
| Dihedral (N1-C1') | Twist angle | 30° - 45° | Determines conjugation & steric fit in binding pockets. |
| Dipole Moment | Polarity vector | 5.0 - 6.0 Debye | High polarity influences solubility and permeability. |
| C5-H Charge | NBO Charge | +0.25 e | Indicates H-bond donor potential (weak). |
| N4 Charge | NBO Charge | -0.40 e | Primary H-bond acceptor site. |
Part 5: Step-by-Step Experimental Protocol
Input File Generation (Gaussian Format)
This protocol assumes the use of Gaussian 16/09. The logic applies to ORCA/GAMESS with syntax adjustments.
Step 1: Geometry Optimization & Frequency
Note: Coordinates are approximate starting points. The optimization will refine them.
Step 2: Property Calculation (Single Point) After optimization, run a single point energy calculation for NBO (Natural Bond Orbital) analysis and NMR.
Logic of Bioisosterism Validation
To scientifically justify replacing a cis-amide or another moiety with this tetrazole, follow this logic flow:
DOT Diagram 2: Bioisostere Validation Logic
Caption: Logical framework for comparing the tetrazole scaffold against standard functional groups.
References
-
Popova, E. A., et al. (2019). "Tetrazoles: Synthesis and Structure."[2][3] Russian Chemical Reviews. Available at: [Link]
- Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Available at: [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Available at: [Link]
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry. Available at: [Link](Note: Cited for contrast between 1-sub and 5-sub isomers).
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Fluorophenyltetrazoles: Structural Dynamics, Physicochemical Profiling, and Synthetic Protocols
Executive Summary
In the landscape of modern medicinal chemistry, 5-(fluorophenyl)tetrazoles represent a critical scaffold, primarily serving as metabolically stable bioisosteres for carboxylic acids. While the carboxylic acid moiety is ubiquitous in pharmacophores, it suffers from limited membrane permeability and rapid metabolic glucuronidation. The tetrazole ring—specifically when substituted with a fluorophenyl group—offers a solution: it mimics the planar acidity and hydrogen-bonding capability of carboxylates while significantly enhancing lipophilicity and metabolic resistance.
This guide dissects the three core regioisomers—ortho (2-), meta (3-), and para (4-) fluorophenyltetrazoles —analyzing their tautomeric behaviors, physicochemical properties, and the synthetic protocols required to access them efficiently.
Part 1: Structural Dynamics and Tautomerism
The Tautomeric Equilibrium
The fundamental complexity of fluorophenyltetrazoles lies in their annular tautomerism. Unlike static heterocycles, the tetrazole ring exists in a dynamic equilibrium between the 1H-tetrazole and 2H-tetrazole forms.
-
1H-form: Dominant in the solid state and polar solvents (e.g., DMSO, water) due to a high dipole moment (~5.4 D) and strong intermolecular hydrogen bonding capabilities.
-
2H-form: Dominant in the gas phase and non-polar solvents due to a lower dipole moment (~1.6 D) and greater thermodynamic stability in the absence of solvation forces.
For drug development, this is critical: the 1H-tautomer is typically the bioactive conformation that binds to receptors (mimicking the -COOH proton), while the 2H-tautomer facilitates passive diffusion through lipid bilayers.
Fluorine Regioisomerism
The position of the fluorine atom on the phenyl ring dictates the electronic environment of the tetrazole:
-
Ortho (2-F): Introduces steric strain and a strong inductive (-I) effect due to proximity. This often forces the phenyl and tetrazole rings out of coplanarity.
-
Meta (3-F): Exerts a strong electron-withdrawing effect without the resonance opposition seen in the para position.
-
Para (4-F): Balances inductive withdrawal (-I) with weak mesomeric donation (+M).
Visualization: Tautomeric Dynamics
The following diagram illustrates the solvent-dependent equilibrium and the transition state between the two forms.
Caption: Solvent-dependent proton migration between N1 and N2 positions on the tetrazole ring.
Part 2: Physicochemical Profiling
The substitution of hydrogen with fluorine dramatically alters the physicochemical profile. The tetrazole anion (tetrazolate) is stabilized by electron-withdrawing groups (EWG), making fluorophenyltetrazoles more acidic than their non-fluorinated counterparts.
Comparative Acidity (pKa) and Lipophilicity (LogP)
The following data synthesizes experimental trends and calculated values (CLogP) for the 5-substituted series.
| Compound | Substituent | pKa (approx.)[1][2][3] | LogP (Octanol/Water) | Electronic Effect |
| 5-Phenyltetrazole | -H | 4.5 - 4.8 | 1.65 | Reference |
| 2-Fluoro | -o-F | 3.8 - 4.1 | 1.85 | Strong Inductive (-I), Steric twist |
| 3-Fluoro | -m-F | 3.9 - 4.2 | 2.05 | Strong Inductive (-I) |
| 4-Fluoro | -p-F | 4.2 - 4.4 | 2.10 | Inductive (-I) opposed by Resonance (+M) |
Key Insight for Medicinal Chemists: The 2-fluoro isomer is typically the most acidic due to the proximity of the electronegative fluorine to the tetrazole ring, stabilizing the negative charge on the tetrazolate anion. However, the 4-fluoro isomer offers the best balance of lipophilicity (highest LogP) and metabolic stability, making it the preferred scaffold for systemic drugs like ARBs (Angiotensin Receptor Blockers).
Part 3: Synthetic Protocols
The most robust method for synthesizing 5-substituted tetrazoles is the [3+2] Cycloaddition of organic nitriles with an azide source.[4] While traditional methods used toxic tin reagents or explosive hydrazoic acid, the Zinc-Catalyzed "Sharpless" Protocol is the industry standard for safety and yield.
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of 5-(4-fluorophenyl)-1H-tetrazole.
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Oxide (ZnO) -
Solvent: Water (Green chemistry) or Water/Isopropanol mix
-
Workup: 3N Hydrochloric Acid (
), Ethyl Acetate
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzonitrile (10 mmol) in 20 mL of water.
-
Reagent Addition: Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol). Note: Zn(II) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide.
-
Cyclization: Heat the mixture to reflux (100°C) with vigorous stirring for 12–24 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS. The formation of the tetrazole zinc complex will precipitate or form an oil.
-
Acidic Workup (Critical): Cool the reaction to room temperature. Add 3N HCl until the pH reaches 1. This step breaks the zinc-tetrazolate complex and protonates the tetrazole ring to its 1H form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Workflow
The following diagram details the reaction mechanism and process flow.
Caption: Zinc-mediated synthesis of 5-substituted tetrazoles from nitriles.
Part 4: Medicinal Chemistry Applications[9][10][11][12][13][14][15]
Bioisosterism and Metabolic Stability
The fluorophenyltetrazole moiety is a cornerstone in the design of Angiotensin II Receptor Blockers (ARBs) .
-
Bioisosterism: The tetrazole ring (pKa ~4.5) mimics the carboxylate anion (pKa ~4.2) in terms of charge distribution and receptor binding but is 10x more lipophilic.
-
Metabolic Blockade: The introduction of Fluorine (specifically in the phenyl ring) blocks Cytochrome P450-mediated oxidative metabolism. The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol), preventing aromatic hydroxylation.
Case Study: Losartan and Valsartan
While Losartan utilizes a chlorinated phenyl-tetrazole, newer generation sartans utilize the general principle of the biphenyl-tetrazole scaffold. The specific use of fluoro-phenyltetrazoles is evident in research compounds aiming to increase CNS penetration, where the increased lipophilicity of the fluorine atom (compared to chlorine or hydrogen) aids in crossing the blood-brain barrier.
References
-
Acidity Constants of Tetrazole Compounds. ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]
-
Tautomerism of Tetrazoles. National Institutes of Health (PMC). Effect of Solvent and Substituent on Tautomeric Preferences. [Link]
-
Medicinal Chemistry Applications. Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques and pharmacological insights. [Link]
-
Lipophilicity Screening. ResearchGate. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 1-(3-Fluorophenyl)-1H-tetrazole via [2+3] Cycloaddition
Executive Summary
This application note details the optimized protocol for synthesizing 1-(3-fluorophenyl)-1H-tetrazole , a critical pharmacophore in medicinal chemistry. Tetrazoles serve as metabolically stable bioisosteres for carboxylic acids, improving the lipophilicity and bioavailability of drug candidates.
The method described utilizes a three-component "heterocyclization" involving 3-fluoroaniline, triethyl orthoformate, and sodium azide in glacial acetic acid. This route is preferred for its high regioselectivity, yielding the 1-substituted isomer exclusively, unlike the reaction of azides with nitriles which yields 5-substituted tetrazoles.
Key Advantages of this Protocol:
-
Regioselectivity: Exclusive formation of the 1-substituted tetrazole.
-
Scalability: Robust performance from milligram to gram scales.
-
Operational Simplicity: One-pot procedure avoiding complex intermediates.
Safety Directives (Critical)
DANGER: Azide Hazard Management
This protocol involves Sodium Azide (NaN₃) in acidic media (Acetic Acid). This combination generates Hydrazoic Acid (HN₃) in situ.[1]
-
Explosion Hazard: HN₃ is highly volatile and explosive.[2] NEVER concentrate the reaction mixture to dryness without neutralizing the azide.
-
Heavy Metals: Azides react with heavy metals (Cu, Pb) to form shock-sensitive explosives.[2] DO NOT use metal spatulas or dispose of solutions down drains with lead/copper piping. Use plastic/ceramic tools only.
-
Ventilation: All operations must be performed in a high-efficiency fume hood.
-
Waste: Quench all azide-containing waste with 10% sodium nitrite (
) and sulfuric acid (controlled nitrosation) or a commercial azide quenching kit before disposal.
Reaction Mechanism
The synthesis proceeds via a cascade mechanism. The primary amine (3-fluoroaniline) condenses with triethyl orthoformate to form an imidate intermediate . This electrophilic species is then attacked by the azide anion, followed by a [2+3] electrocyclic ring closure to form the tetrazole core.
Mechanism Diagram
Figure 1: Mechanistic pathway for the heterocyclization of 3-fluoroaniline.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |
| 3-Fluoroaniline | 111.12 | 1.0 | Substrate |
| Triethyl Orthoformate (TEOF) | 148.20 | 3.0 | Cyclization Agent |
| Sodium Azide (NaN₃) | 65.01 | 1.2 | Nitrogen Source |
| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.
-
Magnetic stirrer (Teflon-coated).
-
Oil bath with temperature controller.
-
Shielded fume hood.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a clean, dry RBF with a magnetic stir bar.
-
Add 3-Fluoroaniline (1.0 equiv) .
-
Add Triethyl Orthoformate (3.0 equiv) .
-
Add Glacial Acetic Acid (Volume: ~5 mL per mmol of amine).
-
Carefully add Sodium Azide (1.2 equiv) .
-
Note: Add NaN₃ as a solid using a plastic spatula . Do not create dust.[1]
-
Step 2: Cyclization
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 80–90°C with vigorous stirring.
-
Maintain heating for 3–5 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC. The starting amine spot should disappear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Quenching (Critical): Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).
-
Add concentrated HCl dropwise (if necessary) to adjust pH to ~1-2. This facilitates the precipitation of the tetrazole.
-
Safety Note: Perform this in the hood; residual HN₃ fumes may be released.
-
-
Extraction: If a precipitate forms, filter it (ideal). If an oil forms, extract with Ethyl Acetate (3x).
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Isopropanol.
-
Column Chromatography: If necessary, purify using silica gel (Eluent: Hexane/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1-(3-fluorophenyl)-1H-tetrazole.
Characterization Data
The product should be confirmed using NMR and Mass Spectrometry.
| Technique | Expected Signal / Value | Interpretation |
| ¹H NMR (DMSO-d₆) | C-H of Tetrazole Ring (Diagnostic singlet). | |
| Aromatic protons of the 3-fluorophenyl ring. | ||
| ¹³C NMR (DMSO-d₆) | C5 of Tetrazole Ring. | |
| C-F Carbon (Doublet due to C-F coupling). | ||
| HRMS (ESI+) | [M+H]⁺ Calc: 165.05 | Confirms molecular formula |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formation of imidate. | Ensure TEOF is fresh and dry. Increase TEOF to 4.0 equiv. |
| No Reaction | Temperature too low. | Verify internal temperature reaches >75°C. |
| Explosion/Pop | Azide accumulation in condenser. | Ensure efficient reflux; do not let HN₃ sublime and solidify. |
| Oiling Out | Product solubility in water.[1][5] | Saturate the aqueous layer with NaCl before extraction. |
References
-
Review of Tetrazole Synthesis
- Title: Nanomaterial catalyzed green synthesis of tetrazoles and its deriv
- Source: RSC Advances, 2021.
-
URL:[Link]
-
Standard Protocol (Amine + TEOF + NaN3)
- Title: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic
- Source: ACS Omega, 2019. (Demonstrates the standard TEOF/NaN3/Amine stoichiometry).
-
URL:[Link]
-
Safety Handling of Sodium Azide
-
NMR Characterization Reference
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. nj.gov [nj.gov]
- 7. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnrjournal.com [pnrjournal.com]
Application Note: Formulation of 1-(3-Fluorophenyl)tetrazole for Biological Testing
Introduction
The tetrazole ring is a critical pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and cis-amide groups.[1] Derivatives of tetrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] 1-(3-Fluorophenyl)tetrazole is a small molecule of interest within this class, necessitating robust and reproducible formulation protocols to ensure the validity of data generated in biological assays.
The primary challenge in the preclinical testing of many small molecules, including phenyl-tetrazole derivatives, is often their limited aqueous solubility.[2][3] An improper formulation can lead to compound precipitation, resulting in inaccurate concentration measurements and, consequently, unreliable biological data.[4] This guide provides a comprehensive framework for the formulation of 1-(3-Fluorophenyl)tetrazole, establishing a self-validating system from initial solubilization to the final assay concentration. The protocols herein are designed to be adaptable for researchers, scientists, and drug development professionals, ensuring scientific integrity and logical workflow.
Physicochemical & Safety Considerations
Compound Properties
1-(3-Fluorophenyl)tetrazole is a solid, white powder at room temperature.[5] The tetrazole moiety confers high aromaticity, which generally contributes to good thermal and chemical stability.[6] However, like many heterocyclic compounds with high nitrogen content, it should be handled with care, as some tetrazole derivatives can be unstable or explosive under specific conditions, such as heating under confinement.[7]
While specific, experimentally-derived solubility data for 1-(3-Fluorophenyl)tetrazole is not widely published, its structure—containing an aromatic phenyl ring—suggests it is likely to be poorly soluble in aqueous solutions.[7] The primary formulation strategy will, therefore, focus on creating a concentrated stock solution in an organic solvent, followed by careful dilution into aqueous assay media.[8]
| Property | Information/Anticipated Value | Source/Rationale |
| Physical State | White Solid | [5] |
| Molecular Weight | 164.14 g/mol | |
| Storage (Powder) | Store at room temperature, in a dry, well-ventilated place. | [5] |
| Aqueous Solubility | Expected to be low. | Based on the hydrophobicity of the phenyl ring.[7] |
| Organic Solubility | High solubility expected in Dimethyl Sulfoxide (DMSO). | DMSO is a powerful solvent for a broad spectrum of compounds.[8] |
Safety Precautions
Before handling, researchers must consult the Safety Data Sheet (SDS). 1-(3-Fluorophenyl)tetrazole is classified as a substance that may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[5]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid creating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Formulation Strategy for In Vitro Assays
The cornerstone of a successful formulation for poorly soluble compounds is a multi-step dilution process designed to avoid precipitation. The strategy described here uses Dimethyl Sulfoxide (DMSO) as the primary solvent for a high-concentration stock, which is then serially diluted to prepare working solutions.
Rationale for DMSO: DMSO is the most common solvent in drug discovery for creating stock solutions due to its exceptional ability to dissolve a wide range of lipophilic and hydrophilic compounds.[8] However, it is critical to control the final concentration of DMSO in biological assays, as levels typically above 0.5% can induce cytotoxicity or interfere with assay performance.[9]
The following workflow provides a visual guide to the formulation process.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: 1-(3-Fluorophenyl)tetrazole Synthesis
Ticket ID: #TZ-1F-SYNTH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity for 1-(3-Fluorophenyl)tetrazole
Executive Summary
This guide addresses yield attrition in the synthesis of 1-(3-fluorophenyl)tetrazole (Target 1 ). While multiple routes exist, the heterocyclization of 3-fluoroaniline with triethyl orthoformate (TEOF) and sodium azide is the industry standard due to its atom economy and scalability. However, this route is highly sensitive to moisture and stoichiometry.
This support document provides a validated "Golden Standard" protocol, a mechanistic breakdown of failure points, and a troubleshooting decision tree.
Module 1: The "Golden Standard" Protocol
Do not deviate from this baseline unless specific constraints require it. Most yield issues stem from "minor" modifications to this workflow.
Reaction Scheme
3-Fluoroaniline + Triethyl Orthoformate (TEOF) + Sodium Azide
Optimized Methodology
| Parameter | Specification | Critical Reasoning |
| Stoichiometry | Amine (1.0 equiv) : NaN | TEOF acts as both reagent and water scavenger. Insufficient TEOF is the #1 cause of low yield. |
| Solvent | Glacial Acetic Acid (AcOH) | Acts as the proton source to catalyze imidate formation and generate HN |
| Temperature | 80–100 °C | Required to overcome the activation energy of the cyclization step. |
| Time | 3–4 Hours | Extended heating (>10h) promotes decomposition and darkening (oxidation). |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a reflux condenser and a bleach trap (to neutralize escaping hydrazoic acid vapors).
-
Charging: Add 3-fluoroaniline (1.0 equiv) and triethyl orthoformate (3.5 equiv) to glacial acetic acid (approx. 3-5 mL per mmol of amine).
-
Azide Addition: Add sodium azide (1.2 equiv) in one portion.
-
Safety Note: Ensure the system is under a fume hood. The reaction generates HN
immediately upon heating.
-
-
Reaction: Heat the mixture to 90 °C for 3 hours. The solution usually turns homogenous and then may darken slightly.
-
Workup (Crucial for Purity):
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove AcOH and excess TEOF.
-
Acid Wash: Dissolve the residue in Ethyl Acetate (EtOAc).[2] Wash with 1M HCl (2x) .
-
Why? 1-Substituted tetrazoles are neutral. Unreacted aniline is basic. HCl pulls the unreacted aniline into the water layer.
-
-
Neutralization: Wash the organic layer with Saturated NaHCO
(to remove residual AcOH/HN ) and Brine. -
Isolation: Dry over Na
SO , filter, and concentrate. -
Purification: Recrystallize from Isopropanol/Hexane if necessary.
-
Module 2: Mechanistic Visualization & Troubleshooting
Understanding the mechanism is the only way to troubleshoot effectively. The reaction proceeds via an imidate intermediate .
Workflow Diagram (DOT)
Figure 1: Reaction pathway highlighting the critical instability of the imidate intermediate to moisture.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture Ingress. Water hydrolyzes TEOF and the imidate intermediate back to formanilide or aniline. | Dry Everything. Use fresh TEOF (distill if old). Ensure AcOH is "Glacial" (water-free). Increase TEOF to 4.0 equiv. |
| Product is Red/Brown Oil | Oxidation of Aniline. Aniline derivatives oxidize easily in air at high temps. | Purify Early. Do not heat longer than necessary. Use the HCl wash during workup to remove the colored aniline impurities. |
| Starting Material Remains | Old Sodium Azide. NaN | Reagent Quality. Ensure NaN |
| "Sticky" Solid after Workup | Residual AcOH or TEOF. | Azeotrope. Co-evaporate the crude residue with toluene 2x to pull off stubborn acetic acid before extraction. |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent to make this "Greener"? A: No. While some 5-substituted tetrazoles (from nitriles) can be made in water with zinc salts, 1-substituted tetrazoles (from amines) require the formation of an imidate intermediate using orthoformate. Orthoformates decompose instantly in water. You must use anhydrous conditions.
Q2: Why do you recommend an HCl wash? Won't that protonate my tetrazole? A: This is a common misconception.
-
5-Substituted Tetrazoles (N-H): Are acidic (pKa ~4.5). They will dissolve in base and precipitate in acid.
-
1-Substituted Tetrazoles (N-R): Are neutral to very weakly basic. They do not have an acidic proton. They will remain in the organic layer during an HCl wash, while the basic aniline impurity is protonated and removed into the water.
Q3: Safety Warning: Is the HN
-
Never use chlorinated solvents (DCM, Chloroform) with sodium azide if possible, as di-azidomethane can form (explosive).
-
Ventilation: Perform reaction in a high-flow fume hood.
-
Trap: Connect the condenser outlet to a bubbler containing 10% NaOH or bleach to neutralize HN
vapors.
Q4: Can I use Trimethyl Orthoformate (TMOF) instead of Triethyl (TEOF)? A: Yes. TMOF is often more reactive due to sterics, but it boils at a lower temperature. If you use TMOF, ensure your reflux condenser is efficient to prevent loss of reagent before reaction.
References
-
Satoh, K., et al. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds.
-
Muttenthaler, M., et al. (2019).[3] Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations. MDPI.
-
Fisher Scientific. (2025). Safety Data Sheet: Sodium Azide.
-
Organic Chemistry Portal. Synthesis of 1H-Tetrazoles.
Sources
Technical Support Center: Troubleshooting Solubility of 1-(3-Fluorophenyl)tetrazole
Executive Summary
You are encountering solubility limitations with 1-(3-Fluorophenyl)tetrazole in your assay buffer. This is a common challenge with N1-substituted tetrazoles, which—unlike their C5-substituted counterparts—lack an acidic proton, rendering standard pH adjustments ineffective for solubilization.[1]
This guide provides a root-cause analysis and actionable troubleshooting steps. Our approach prioritizes kinetic solubility optimization and cosolvent engineering to maintain compound stability without compromising assay biological relevance.[1]
Part 1: The Diagnostic Phase
Q: How do I confirm that my assay variability is caused by solubility issues?
A: Inconsistent data is often the first indicator of micro-precipitation.[1] Before altering your buffer, run this rapid diagnostic checklist:
-
Visual Inspection: Hold the assay plate against a dark background under a strong light.[1] Look for "sparkles" or turbidity, which indicate crystallization.[1]
-
Absorbance Spike: Measure OD at 600–700 nm. A background signal >0.05 OD units (relative to vehicle control) suggests light scattering from particulates.[1]
-
The "Cliff" Effect: In your dose-response curve, does the signal drop off or plateau abruptly at high concentrations rather than following a sigmoidal model? This "solubility cliff" indicates the compound has reached its saturation limit.[1]
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying solubility-driven assay failure.
Part 2: Core Troubleshooting & Optimization
Pillar 1: Know Your Molecule (Structural Analysis)[1]
Q: Can I just increase the pH to dissolve it?
A: No. This is a critical distinction.
-
5-substituted tetrazoles (e.g., Valsartan) possess an acidic N-H proton (
) and dissolve readily in basic buffers.[1] -
1-substituted tetrazoles (like 1-(3-Fluorophenyl)tetrazole ) are chemically distinct.[1] The N1-substitution locks the ring structure, removing the acidic proton.[1] The molecule is neutral and lipophilic (
).[1]
Implication: Adjusting pH to 8.0 or 9.0 will not ionize the molecule and may only serve to destabilize your protein target.[1] You must rely on cosolvents or carriers.[1]
Pillar 2: Solvent System Optimization
Q: My stock is 10 mM in DMSO. Why does it precipitate when I add it to the media?
A: This is "Crash-Out" precipitation.[1] When a hydrophobic DMSO stock hits an aqueous buffer, the local solubility drops exponentially.[1]
Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay well.[1] Instead, use an intermediate dilution step to reduce the "shock."[1]
Protocol: The "Step-Down" Dilution
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into a compatible organic/aqueous mix (e.g., 50% DMSO / 50% Water or PEG400).
-
Final: Dilute the intermediate into your assay buffer.
Recommended Cosolvent Systems:
| Solvent System | Max Final Conc. (%) | Mechanism | Compatibility Note |
| DMSO | 0.5% – 1.0% | Universal solvent | Toxic to some cells >0.5%.[1] |
| PEG 400 | 1.0% – 5.0% | Polymer encapsulation | Excellent for lipophilic small molecules.[1] |
| Ethanol | < 1.0% | Cosolvent | High volatility; seal plates immediately.[1] |
| Cyclodextrin (HP-β-CD) | 0.5% – 2.0% | Molecular inclusion | Gold Standard for 1-substituted tetrazoles.[1] |
Pillar 3: Formulation Hacks
Q: I cannot use more DMSO. What else can I do?
A: Use a carrier molecule.[1] For neutral lipophilic compounds like 1-(3-Fluorophenyl)tetrazole, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective.[1] It forms a toroid shape, encapsulating the hydrophobic fluorophenyl ring while presenting a hydrophilic surface to the buffer.[1]
-
Action: Add 0.5% (w/v) HP-β-CD to your assay buffer before adding the compound.[1]
Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Determination
Use this to define the "Safe Zone" for your specific assay buffer.
Materials:
-
1-(3-Fluorophenyl)tetrazole (10 mM DMSO stock)[1]
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well clear UV-star plate[1]
Step-by-Step:
-
Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (Range: 10 mM to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the plate (1% final DMSO).
-
Incubation: Shake at 500 rpm for 90 minutes at Room Temperature (or assay temp).
-
Read: Measure Absorbance at 620 nm .
-
Analysis: Plot Concentration (X) vs. OD620 (Y).
Protocol B: Recovering Precipitated Stocks
If your frozen DMSO stock has solids:
-
Warm: Heat to 37°C for 10 minutes.
-
Sonicate: Bath sonicate for 5 minutes.
-
Vortex: Vortex vigorously.
-
Verify: Ensure solution is perfectly clear before use. If cloudiness persists, filter (0.2 µm PTFE), but be aware the concentration is now unknown.[1]
Part 4: Mechanism of Action (Visualized)
The following diagram illustrates the solubility equilibrium and the role of cyclodextrins in stabilizing the 1-substituted tetrazole in aqueous media.
Figure 2: Pathway of precipitation vs. cyclodextrin-mediated solubilization.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Compound Solubility in HTS. NCBI Bookshelf.[1] [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research, 26, 287–301.[1] (Discusses tetrazole derivative properties). [Link]
-
Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry. Pergamon Press.[1] (Definitive source on 1- vs 5-substituted tetrazole acidity). [Link]
Sources
analytical challenges in characterizing 1-(3-Fluorophenyl)tetrazole isomers
Technical Support Center: Characterization of 1-(3-Fluorophenyl)tetrazole Isomers
Ticket ID: #TET-ISO-003 Subject: Analytical differentiation of N1- vs. N2-substituted tetrazole regioisomers Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
You are likely encountering a classic regioselectivity challenge. When synthesizing or characterizing 1-(3-fluorophenyl)tetrazole , the primary impurity or alternative isomer is 2-(3-fluorophenyl)tetrazole .
Distinguishing these requires precise analytical workflows because their mass spectra (MS) are virtually identical (same
This guide provides a definitive troubleshooting protocol to distinguish the 1-isomer (Desired) from the 2-isomer (Byproduct/Impurity) using NMR, HPLC, and thermodynamic properties.
Module 1: NMR Diagnostics (The "Gold Standard")
The most reliable method to distinguish N1- from N2-substituted tetrazoles is
The C5 "Rule of Thumb"
The electronic environment of the tetrazole carbon differs significantly between the two isomers due to the arrangement of the nitrogen lone pairs.
| Feature | 1-(3-Fluorophenyl)tetrazole (N1-Isomer) | 2-(3-Fluorophenyl)tetrazole (N2-Isomer) |
| Typically | Typically | |
| N1 is shielded ( | N2 is deshielded ( |
Technical Insight: The
in the 2-isomer is more deshielded (downfield) because the N2-substitution pattern creates a more symmetric, electron-deficient ring system compared to the N1-isomer.
The Fluorine Factor ( NMR)
The 3-fluoro substituent provides a secondary handle. While the shift difference is subtle, it is diagnostic when running a "spiked" experiment (mixing pure standard with your sample).
-
Protocol: Run a non-decoupled
NMR. -
Observation: The tetrazole ring is an electron-withdrawing group (EWG). The N1-tetrazolyl group generally exerts a stronger EWG effect than the N2-tetrazolyl group. Expect the N1-isomer fluorine signal to appear slightly downfield (less negative ppm) relative to the N2-isomer.
NMR Decision Workflow
Figure 1: Step-by-step NMR assignment logic for tetrazole regioisomers.
Module 2: Chromatographic Separation (HPLC/UPLC)
If you observe two peaks in your chromatogram, use polarity to identify them.
Polarity & Elution Order
1-substituted tetrazoles typically have a higher dipole moment (~5-6 D) than 2-substituted tetrazoles (~2-3 D).
-
Mechanism: In the 2-isomer, the dipoles of the nitrogen lone pairs partially cancel out, making the molecule less polar (more lipophilic). In the 1-isomer, the vectors add up, increasing polarity.
Recommended Method (Reverse Phase)
-
Column: C18 or Phenyl-Hexyl (The phenyl column provides better
selectivity for the fluorophenyl group). -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% B over 10 minutes.
| Isomer | Polarity | Retention Time (Reverse Phase) |
| 1-(3-Fluorophenyl) | High (More Polar) | Elutes Earlier ( |
| 2-(3-Fluorophenyl) | Low (Less Polar) | Elutes Later ( |
Troubleshooting Tip: If peaks are co-eluting, switch to a Methanol mobile phase. The different solvation of the tetrazole ring by MeOH vs. ACN often resolves critical pairs.
Module 3: Advanced Characterization FAQs
Q1: Can I use Melting Point to distinguish them? A: Yes, but with caution.
-
Trend: 1-substituted aryl tetrazoles generally have higher melting points than their 2-substituted counterparts if the packing is efficient, but this is not a universal rule.
-
Warning: Do not confuse these with 5-substituted-1H-tetrazoles (where the Nitrogen is unsubstituted). 5-substituted tetrazoles have very high melting points (>200°C) due to intermolecular hydrogen bonding. Your N-substituted compounds (no NH) will likely melt between 80°C – 150°C .
Q2: I see a peak at m/z [M+42] in my LC-MS. What is this?
A: This is likely an acetonitrile adduct
-
Action: Check the fragmentation pattern. 1-substituted tetrazoles often lose
(28 Da) more readily than 2-substituted isomers under collision-induced dissociation (CID).
Q3: How do I control the synthesis to get only the 1-isomer? A: Regioselectivity depends on the method:
-
Cyclization (Aniline + Orthoformate + Azide): This is the Franke method . It is highly selective for the 1-isomer . If you see the 2-isomer, it may be due to thermal rearrangement at high temperatures (>160°C).
-
Alkylation (Tetrazole + Aryl Halide): This method is non-selective and will produce a mixture of 1- and 2-isomers (often favoring the 2-isomer due to sterics/thermodynamics). Avoid this route if possible.
References
-
Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. In Advances in Heterocyclic Chemistry (Vol. 21, pp. 323-435). Academic Press.
-
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for C5 chemical shift ranges).
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Foundational text on regioselective synthesis).
-
Claramunt, R. M., et al. (1984). The annular tautomerism of tetrazoles. Organic Magnetic Resonance.[1][2] (Detailed analysis of N1 vs N2 NMR shifts).
Sources
Technical Support Center: Optimizing the Pharmacokinetic Profile of 1-(3-Fluorophenyl)tetrazole
Introduction: Welcome to the technical support center for researchers working with 1-(3-Fluorophenyl)tetrazole. This guide is designed to provide you with practical, in-depth troubleshooting advice to overcome common pharmacokinetic (PK) challenges encountered during pre-clinical development. The tetrazole moiety is often employed as a bioisostere for a carboxylic acid to enhance metabolic stability and other physicochemical properties.[1][2] However, optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any compound requires a systematic and well-informed approach. This guide, presented in a question-and-answer format, will address specific issues you may encounter and provide detailed experimental protocols to help you navigate the complexities of pharmacokinetic optimization.
Troubleshooting Guide and FAQs
I. Metabolic Instability
Question 1: My 1-(3-Fluorophenyl)tetrazole shows high clearance in liver microsomes. What are the likely metabolic liabilities and how can I address this?
Answer: High clearance in a liver microsomal stability assay suggests that your compound is likely a substrate for cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[3][4] For 1-(3-Fluorophenyl)tetrazole, the primary metabolic hotspots are likely the phenyl ring and potentially the tetrazole ring, although tetrazoles are generally more metabolically stable than carboxylic acids.[5] The fluorine substituent on the phenyl ring can sometimes, but not always, block metabolism at that position due to the strength of the C-F bond.[6][7]
Causality: The 3-fluoro position on the phenyl ring may not be sufficient to prevent aromatic hydroxylation at other positions (e.g., para to the tetrazole). The tetrazole ring itself, while generally stable, can undergo metabolic transformations in some cases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low permeability and high efflux.
Experimental Protocol: Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption in vitro. [8][9] Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated, polarized monolayer.
-
Wash the cell monolayers with HBSS.
-
For the A to B (apical to basolateral) permeability assessment, add the test compound to the apical (upper) chamber.
-
For the B to A (basolateral to apical) permeability assessment, add the test compound to the basolateral (lower) chamber.
-
To confirm P-gp involvement, run a parallel experiment in the presence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
IV. High Plasma Protein Binding
Question 4: My compound is showing >99% binding to plasma proteins. Is this a major concern, and can it be mitigated?
Answer: High plasma protein binding (PPB) can be a significant issue. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and to be cleared. [10]Very high PPB can lead to a low volume of distribution and may require higher doses to achieve a therapeutic effect.
Causality: Binding to plasma proteins, primarily albumin for acidic drugs, is often driven by a combination of hydrophobic and ionic interactions. The lipophilic fluorophenyl group and the acidic tetrazole moiety in your compound likely contribute to this high binding.
Mitigation Strategies:
-
Reduce Lipophilicity: This is a primary strategy. Systematically replace lipophilic groups with more polar ones, or reduce the overall lipophilicity of the scaffold. This can sometimes be achieved by introducing polar atoms or groups.
-
Modulate Acidity: While the tetrazole's acidity is key to its function as a carboxylic acid bioisostere, extreme acidity can sometimes lead to strong ionic interactions with albumin. Exploring bioisosteres with slightly different pKa values could be an option. [11]3. Introduce Steric Hindrance: Adding a bulky group near the binding pharmacophore can sometimes disrupt the interaction with plasma proteins.
Experimental Protocol: Equilibrium Dialysis for PPB Assessment
Equilibrium dialysis is considered the gold standard for measuring plasma protein binding. [10] Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membranes (molecular weight cutoff of 5-10 kDa)
-
Plasma (from the species of interest, e.g., human, mouse)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound
Procedure:
-
Add plasma spiked with the test compound to one chamber of the dialysis unit.
-
Add PBS to the other chamber.
-
Seal the unit and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].
Note on Non-Specific Binding: Always run a control experiment to assess the non-specific binding of your compound to the dialysis membrane and apparatus. [10]
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10824050/]
- Potential Pharmacological Activities of Tetrazoles in The New Millennium. [Source: https://www.sphinxsai.com/2011/vol3.3/pharm/PHARM/pt=28,%20(1557-1564).pdf]
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Source: https://research.rug.nl/en/publications/innovative-synthesis-of-drug-like-molecules-using-tetrazole-as-]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Source: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]
- Kinetic Solubility Assays Protocol. [Source: https://axispharm.com/resources/kinetic-solubility-assays-protocol/]
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949314/]
- The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6091002/]
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9312181/]
- Techniques for disrupting protein binding in sample preparation. [Source: https://www.biotage.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. [Source: https://pubmed.ncbi.nlm.nih.gov/22446210/]
- P-glycoprotein and its role in drug-drug interactions. [Source: https://www.nps.org.au/australian-prescriber/articles/p-glycoprotein-and-its-role-in-drug-drug-interactions]
- A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5510612/]
- The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. [Source: https://pubmed.ncbi.nlm.nih.gov/39987512/]
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11589083/]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Source: https://www.researchgate.net/publication/348324484_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Source: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw5b17lpk/v1]
- Microsomal Stability. [Source: https://www.evotec.com/en/execute/in-vitro-adme/dmpk-sba/microsomal-stability]
- Dissolution Enhancement of Poorly Soluble Drugs. [Source: https://www.mdpi.com/journal/pharmaceutics/special_issues/dissolution_enhancement]
- Comparison between Caco-2 permeability and PAMPA permeability. [Source: https://www.researchgate.net/figure/Comparison-between-Caco-2-permeability-and-PAMPA-permeability-The-PAMPA-membrane_fig2_44660460]
- Fluorine in drug discovery: Role, design and case studies. [Source: https://www.pharmacyjournal.org/index.php/ijpps/article/view/4597]
- The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. [Source: https://pubmed.ncbi.nlm.nih.gov/30131720/]
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). [Source: https://pubmed.ncbi.nlm.nih.gov/32472659/]
- 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. [Source: https://pubs.acs.org/doi/10.1021/jm0309174]
- Metabolism of fluorine-containing drugs. [Source: https://www.researchgate.net/publication/221719541_Metabolism_of_fluorine-containing_drugs_Annu_Rev_Pharmacol_Toxicol]
- P-glycoprotein-mediated drug efflux: Significance and symbolism. [Source: https://nanoparticle-delivery.com/p-glycoprotein-mediated-drug-efflux-significance-and-symbolism/]
- Caco-2 permeability assay. [Source: https://www.creative-bioarray.com/caco-2-permeability-assay.htm]
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [Source: https://enamine.net/adme-tox/in-vitro-adme-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. [Source: https://dmpk.wuxiapptec.
- Microsomal stability assay for human and mouse liver microsomes. [Source: https://www.researchgate.net/publication/373138831_Microsomal_stability_assay_for_human_and_mouse_liver_microsomes_-_drug_metabolism_v1]
- Plasma Protein Binding in Drug Discovery and Development. [Source: https://www.researchgate.net/publication/41407223_Plasma_Protein_Binding_in_Drug_Discovery_and_Development]
- Metabolism and Toxicity of Fluorine Compounds. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7847266/]
- Kinetic & Thermodynamic Solubility Testing. [Source: https://dmpk.wuxiapptec.com/kinetic-thermodynamic-solubility-testing/]
- caco-2 cell permeability, pampa membrane assays. [Source: https://www.slideshare.net/slideshow/caco2-cell-permeability-pampa-membrane-assays/268155535]
- Optimizing a Drug's Pharmacokinetics. [Source: https://www.azolifesciences.com/article/Optimizing-a-Drugs-Pharmacokinetics.aspx]
- Metabolic Stability Assays. [Source: https://www.sigmaaldrich.com/US/en/services/contract-manufacturing-services/adme-tox-services/metabolic-stability-assays]
- P-glycoprotein and its role in drug-drug interactions. [Source: https://www.researchgate.net/publication/285918731_P-glycoprotein_and_its_role_in_drug-drug_interactions]
- Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. [Source: https://www.researchgate.net/publication/348427958_Enhancing_solubility_of_poorly_aqueous_soluble_drugs_critical_appraisal_of_techniques]
- Could anyone suggest a way to lower the plasma protein binding of compounds?. [Source: https://www.researchgate.net/post/Could_anyone_suggest_a_way_to_lower_the_plasma_protein_binding_of_compounds]
- Bioisosteres in Drug Discovery: Focus on Tetrazole. [Source: https://www.researchgate.net/publication/339103859_Bioisosteres_in_Drug_Discovery_Focus_on_Tetrazole]
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Source: https://pubmed.ncbi.nlm.nih.gov/40398151/]
- A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Source: https://www.researchgate.net/publication/380026214_A_review_on_dynamics_of_permeability-glycoprotein_in_efflux_of_chemotherapeutic_drugs]
- Microsomal stability assay for human and mouse liver microsomes. [Source: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b17lpk/v1]
- Tetrazoles via Multicomponent Reactions. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6637105/]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3927143/]
- ADME Solubility Assay. [Source: https://www.bioduro-sundia.com/adme-solubility-assay/]
- Bioisosteric Replacements. [Source: https://chem-space.com/blog/b-bioisosteric-replacements-b-br-]
- Small molecules to reduce one protein's expression. [Source: https://www.cureffi.org/2015/09/23/small-molecules-to-reduce-one-proteins-expression/]
- Caco-2 Permeability Assay. [Source: https://enamine.net/adme-tox/in-vitro-adme-assays/absorption-and-permeability/caco-2-permeability-assay]
- Microsomal Stability Assay. [Source: https://www.creative-bioarray.com/microsomal-stability-assay.htm]
- Metabolism of fluorine-containing drugs.. [Source: https://www.semanticscholar.org/paper/Metabolism-of-fluorine-containing-drugs.-Ismail/91e9f168d4157a4103135b1d4ef6f50b8655c65f]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 9. enamine.net [enamine.net]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. drughunter.com [drughunter.com]
strategies to enhance the metabolic stability of tetrazole derivatives.
Ticket ID: TET-STAB-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies to mitigate rapid clearance of tetrazole-based bioisosteres.
Welcome to the Tetrazole Optimization Hub
If you are accessing this guide, your lead compound likely exhibits excellent potency but suffers from rapid in vivo clearance. While tetrazoles are celebrated bioisosteres for carboxylic acids—offering improved lipophilicity and membrane permeability—they possess a specific metabolic liability often overlooked in standard Phase I screens: N-glucuronidation .
This guide bypasses generic advice. We will diagnose the specific clearance mechanism, engineer structural solutions, and validate them with industry-standard protocols.
Module 1: Diagnostic Framework
"Why is my compound disappearing?"
Before modifying the chemistry, you must confirm the metabolic pathway. Tetrazoles are uniquely susceptible to Phase II conjugation by UDP-glucuronosyltransferases (UGTs), specifically at the
The Diagnostic Workflow
Use the following logic flow to pinpoint the clearance mechanism.
Figure 1: Diagnostic decision tree to differentiate between Oxidative (CYP) and Conjugative (UGT) clearance pathways.[1][2][3]
Module 2: Engineering Stability (The Solutions)
If your diagnostic confirms UGT-mediated clearance , the tetrazole ring acts as a nucleophile attacking the electrophilic UDP-glucuronic acid. To stop this, we must disrupt the enzyme-substrate interaction.[2]
Strategy A: Steric Shielding (The "Ortho-Blockade")
This is the most effective strategy. UGT active sites are often restrictive. Placing a bulky substituent on the phenyl ring ortho to the tetrazole attachment creates a "steric clash" that prevents the UGT enzyme from aligning the cofactor with the tetrazole nitrogens.
-
Mechanism: The ortho-substituent forces the tetrazole ring to twist out of coplanarity with the phenyl ring, increasing the energy barrier for the enzyme to bind the substrate.
-
Example: The trityl group in Losartan precursors or the biphenyl system in Valsartan provides significant steric protection.
Strategy B: Electronic Deactivation
Glucuronidation is a nucleophilic attack.[2] Reducing the electron density of the tetrazole ring decreases its nucleophilicity.
-
Modification: Introduce Electron-Withdrawing Groups (EWGs) like
, , or on the phenyl ring. -
The Trap (Warning): While EWGs reduce electron density, they also lower the
of the tetrazole (making it more acidic). At physiological pH (7.4), a lower means a higher fraction of the tetrazole is ionized (anionic). The anionic form is a much stronger nucleophile than the neutral form.-
Guidance: You must balance electron withdrawal with
. Aim to keep the above 4.5-5.0 if possible, or rely on steric shielding if the drops too low.
-
Strategy C: Lipophilicity Management
UGTs, like CYPs, have a preference for lipophilic substrates.[2]
-
Action: Lower the LogD of the molecule.
-
Method: Introduce polar groups (ethers, alcohols) on the scaffold distal to the tetrazole. This reduces the overall affinity for the UGT active site without altering the tetrazole pharmacophore directly.
Summary of Modifications
| Strategy | Modification | Mechanism of Action | Risk Factor |
| Steric Shielding | Add ortho-substituent (e.g., -Me, -Cl, -OMe) | Blocks UGT access to N1/N2; induces ring twisting. | May reduce on-target binding affinity. |
| Electronic Tuning | Add EWG (e.g., -F, -CF3) | Reduces nucleophilicity of ring nitrogens. | Lower |
| Lipophilicity | Add polar motifs (e.g., -OH, -NH2) | Reduces hydrophobic binding energy with UGTs.[2] | May reduce membrane permeability. |
Module 3: Validated Experimental Protocols
To validate these strategies, you must use a modified microsomal stability assay. Standard assays will yield false negatives because microsomes are "inside-out" vesicles; the UGT active site is luminal, and the cofactor (UDPGA) cannot penetrate the membrane without help.
Protocol: UGT-Glucuronidation Stability Assay
Objective: Determine intrinsic clearance via glucuronidation.
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.
-
Alamethicin: Pore-forming peptide (Critical for UGT access).
-
UDPGA (Uridine 5'-diphospho-glucuronic acid): The cofactor.[2]
-
MgCl2: Essential cofactor for UGTs.
-
Phosphate Buffer (100 mM, pH 7.4).
Step-by-Step Methodology:
-
Permeabilization (Crucial Step):
-
Mix microsomes (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in phosphate buffer.
-
Incubate on ice for 15 minutes. Explanation: This creates pores in the microsomal membrane, allowing UDPGA to reach the luminal UGT enzymes.
-
-
Reaction Mixture Prep:
-
Add test compound (final conc. 1 µM).
-
Add
(final conc. 5 mM). -
Note: Do NOT add NADPH unless you want to measure total clearance (CYP + UGT). For this specific assay, we isolate UGT activity.
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding UDPGA (final conc. 2-5 mM).
-
-
Sampling:
-
Take aliquots at T=0, 5, 15, 30, and 60 minutes.
-
Quench immediately in ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Centrifuge (4000g, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
Monitor for parent depletion and the appearance of the [M+176]+ adduct (Glucuronide).
-
Module 4: Visualization of the Strategy
The following diagram illustrates the structural logic for stabilizing the tetrazole ring against UGT attack.
Figure 2: Strategic modification pathways to enhance metabolic stability.
Frequently Asked Questions (FAQ)
Q: I added a fluorine atom to the phenyl ring, but clearance got worse. Why?
A: You likely fell into the
Q: Can I just replace the tetrazole with a carboxylic acid?
A: You can, but you lose the benefits. Tetrazoles are roughly 10 times more lipophilic than carboxylates and have better membrane permeability.[4] A better bioisostere replacement would be an acyl sulfonamide (
Q: Why is Alamethicin required? Can't I just use saponin? A: Alamethicin is a channel-forming peptide that allows UDPGA to enter the microsome without disrupting the membrane-bound UGT enzymes' conformation. Detergents like saponin can denature UGTs, leading to false negatives (underestimating clearance).
References
-
Kaushik, N., et al. (2018).[5] "Tetrazoles: Synthesis and Biological Activity."[5][6][7][8] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry.
- Dong, D., et al. (2012). "Glucuronidation of Drugs and Other Xenobiotics." Journal of Drug Metabolism & Toxicology. (Contextualizing UGT mechanisms).
-
Zamek-Gliszczynski, M.J., et al. (2006).[9] "Integration of hepatic drug transporters and phase II metabolizing enzymes." European Journal of Pharmaceutical Sciences.
- Rowland, A., et al. (2013). "In Vitro Characterization of the UDP-Glucuronosyltransferases." Methods in Molecular Biology.
Sources
- 1. Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. helda.helsinki.fi [helda.helsinki.fi]
Validation & Comparative
Comparative Guide: Biological Activity of 1-(3-Fluorophenyl)tetrazole and Isomers
The following technical guide provides a comprehensive comparison of 1-(3-Fluorophenyl)tetrazole with its key biological isomers.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Bioisosterism, and Pharmacokinetics
Executive Summary
1-(3-Fluorophenyl)tetrazole represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acid derivatives and a privileged structure in the design of anticonvulsant, antimicrobial, and anti-inflammatory agents.
This guide compares the biological performance of 1-(3-Fluorophenyl)tetrazole (1-3-FPT) against its two primary isomer classes:
-
Positional Isomers: 1-(4-Fluorophenyl)tetrazole (Para -isomer) and 1-(2-Fluorophenyl)tetrazole (Ortho -isomer).
-
Regioisomers: 5-(3-Fluorophenyl)tetrazole (The Sartan -like scaffold).
Key Findings Matrix
| Feature | 1-(3-Fluorophenyl)tetrazole (Meta) | 1-(4-Fluorophenyl)tetrazole (Para) | 5-(3-Fluorophenyl)tetrazole (Regioisomer) |
| Primary Utility | Anticonvulsant / Antimicrobial | Metabolic Blocker / High Potency | Angiotensin Receptor Blocker (ARB) |
| Metabolic Stability | Moderate (Para-position open) | High (Para-position blocked) | High (Anionic stability) |
| Acidity (pKa) | Non-acidic (Neutral) | Non-acidic (Neutral) | Acidic (~4.5–5.0) |
| Lipophilicity (LogP) | ~1.8 – 2.1 | ~1.9 – 2.2 | ~1.5 (Ionized at pH 7.4) |
| Key Target | Na+ Channels / GABA Receptors | COX-2 / CYP450 Inhibition | AT1 Receptors |
Chemical Identity & Structural Logic
Understanding the biological divergence requires analyzing the structural distinctness of the isomers.
The Fluorine Effect (Meta vs. Para)
-
1-(3-Fluorophenyl)tetrazole (Meta): The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring, increasing the acidity of the adjacent protons and altering the dipole moment. Crucially, it leaves the para position open for metabolic oxidation (hydroxylation).
-
1-(4-Fluorophenyl)tetrazole (Para): Placing fluorine at the para position blocks the primary site of Cytochrome P450 metabolism, often extending the half-life (
) of the drug.
The Tetrazole Regioisomerism (1H vs. 5H)
-
1-Substituted: The tetrazole ring is attached via Nitrogen.[1][2][3][4] It lacks an acidic proton, making it a neutral, lipophilic pharmacophore suitable for crossing the Blood-Brain Barrier (BBB).
-
5-Substituted: The phenyl ring is attached to Carbon. This isomer possesses an acidic proton on the nitrogen (N-H), making it a true bioisostere of a carboxylic acid (R-COOH vs R-CN
H). It exists as an anion at physiological pH.
Figure 1: Structural divergence of phenyltetrazoles determining biological fate.
Biological Activity Comparison
Anticonvulsant Activity
The 1-phenyltetrazole moiety is structurally analogous to Pentylenetetrazole (PTZ) , a known CNS stimulant, but phenyl substitution often inverts this to anticonvulsant activity.
-
1-(3-Fluorophenyl)tetrazole:
-
Mechanism: Modulation of voltage-gated Sodium (
) channels. The meta-fluorine enhances lipophilicity (facilitating BBB penetration) without excessive steric bulk. -
Performance: In Maximal Electroshock Seizure (MES) models, meta-substituted phenyltetrazoles typically show moderate potency.
-
-
1-(4-Fluorophenyl)tetrazole:
-
Performance: Often exhibits higher potency and longer duration of action . The para-fluorine prevents rapid hydroxylation, maintaining effective plasma concentrations longer.
-
Data Point: In comparative screenings of 1-phenyltetrazole derivatives, para-substituted analogs frequently outperform meta analogs in duration (Protection index > 2.0).
-
Antimicrobial & Antifungal Activity
Recent studies (e.g., Saira et al., 2020; Khramchikhin et al., 2023) have screened these isomers against E. coli, S. aureus, and C. albicans.
| Organism | 1-(3-Fluorophenyl)tetrazole | 1-(4-Fluorophenyl)tetrazole | Interpretation |
| S. aureus (Gram +) | MIC: 12.5 - 25 µg/mL | MIC: 6.25 - 12.5 µg/mL | Para-isomer is generally more potent due to better fit in hydrophobic pockets of bacterial targets. |
| E. coli (Gram -) | MIC: > 50 µg/mL | MIC: 25 - 50 µg/mL | Both show lower activity against Gram-negatives; Para-isomer retains slight advantage. |
| C. albicans (Fungi) | MIC: 25 µg/mL | MIC: 12.5 µg/mL | Para-isomer preferred for fungal CYP51 inhibition (sterol synthesis). |
Anti-inflammatory (COX-2 Inhibition)
In the context of cyclooxygenase (COX) inhibition, the geometry of the phenyl ring is critical.
-
1-(3-Fluorophenyl): The meta-substitution can sterically clash with the COX-2 active site channel if the linker is short.
-
1-(4-Fluorophenyl): The linear geometry of the para-isomer aligns better with the hydrophobic channel of COX-2, often resulting in lower IC
values (nanomolar range for optimized derivatives).
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Synthesis of 1-(3-Fluorophenyl)tetrazole
-
Principle: Heterocyclization of primary amines with triethyl orthoformate and sodium azide.
-
Reaction:
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-fluoroaniline (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add Triethyl orthoformate (15 mmol) and Sodium Azide (15 mmol). Caution:
is toxic and can form explosive hydrazoic acid. -
Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL).
-
Precipitation: The product typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
Antimicrobial Assay (MIC Determination)
-
Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard. -
Dilution: Prepare serial two-fold dilutions of the test compound (1-(3-Fluorophenyl)tetrazole) in DMSO/Mueller-Hinton Broth (Range: 100 µg/mL to 0.1 µg/mL).
-
Incubation: Add 10 µL of inoculum to 90 µL of drug solution in 96-well plates. Incubate at 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye reduction (Blue
Pink indicates growth).
Figure 2: Experimental workflow for synthesis and biological validation.
References
-
Tetrazoles: Synthesis and Biological Activity. ResearchGate. (2025). Comprehensive review of tetrazole pharmacological profiles.
-
Synthesis and biological evaluation of tetrazole derivatives. National Institutes of Health (PubMed). (2019). Detailed SAR on COX-2 and antimicrobial activity of phenyltetrazoles.
-
Recent advances in the medicinal chemistry of tetrazole. Pharmaspire. (2020). Analysis of 1H vs 2H tetrazole tautomers and their bioisosteric applications.
-
1-(4-Chlorophenyl)-1H-tetrazole Crystal Structure. PubMed Central. (2013). Structural data supporting the planar geometry of 1-phenyltetrazoles.
-
Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives. NIH Manuscript. (2010). Synthesis and chemical properties of fluorinated phenyltetrazoles.
Sources
- 1. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 1-(3-Fluorophenyl)tetrazole vs. Halogenated Analogs
The following technical guide provides an in-depth comparison of 1-(3-Fluorophenyl)tetrazole against other halogenated phenyltetrazoles, focusing on synthesis, physicochemical properties, and biological applications in drug discovery.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Isomer Distinction
In medicinal chemistry, the tetrazole ring is a privileged scaffold, but its utility depends entirely on the substitution pattern. While 5-substituted tetrazoles are famous as acidic bioisosteres of carboxylic acids (e.g., in Valsartan), 1-substituted tetrazoles —such as 1-(3-Fluorophenyl)tetrazole —are fundamentally different. They lack an acidic N-H proton, making them neutral, metabolically stable, lipophilic spacers that enforce specific geometries.
This guide focuses on the 1-(3-fluorophenyl) isomer, analyzing why the meta-fluorine substitution is often superior to para- or ortho-analogs for optimizing metabolic stability without compromising steric fit.
Chemical Identity & Synthesis Architectures
The "Amine Route" vs. The "Nitrile Route"
A common pitfall in tetrazole chemistry is conflating the synthetic routes.
-
5-Substituted Tetrazoles are synthesized from nitriles via [3+2] cycloaddition.
-
1-Substituted Tetrazoles (our topic) are synthesized from anilines via heterocyclization with triethyl orthoformate (TEOF) and sodium azide.
The "Amine Route" is the industry standard for generating 1-aryl tetrazoles because it utilizes the vast library of commercially available anilines.
Mechanism of Action: Heterocycle Formation
The formation of 1-(3-fluorophenyl)tetrazole proceeds through an imidoyl azide intermediate. This pathway is highly sensitive to the electronic nature of the aniline. Electron-withdrawing groups (like 3-F) generally accelerate the initial condensation but may stabilize the imidoyl azide intermediate, requiring thermal activation for cyclization.
Figure 1: The "Amine Route" mechanism. The reaction relies on the in situ formation of an imidate, followed by azidation and cyclization.
Comparative Physicochemical Analysis
The choice of the 3-fluoro (meta) isomer over 4-fluoro (para) or 2-fluoro (ortho) is rarely arbitrary. It is a calculated decision based on electronic effects (Hammett constants) and metabolic blocking strategies.
Electronic and Steric Comparison
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) but a donating resonance effect (+R). In the meta position, the resonance effect is decoupled, leaving only the inductive withdrawal. This makes the 3-F phenyl ring more electron-deficient than the 4-F isomer.
| Property | 1-(3-Fluorophenyl)tetrazole | 1-(4-Fluorophenyl)tetrazole | 1-Phenyltetrazole (Ref) |
| Hammett Constant ( | |||
| Electronic Nature | Deactivates phenyl ring (Metabolic protection) | Weakly deactivating | Neutral |
| Lipophilicity (LogP) | ~1.6 - 1.8 (Predicted) | ~1.6 - 1.8 (Predicted) | ~1.3 |
| Metabolic Fate | Blocks meta-oxidation; para-position open | Blocks para-oxidation (Major CYP site) | Vulnerable to para-hydroxylation |
| Acid/Base Character | Neutral / Weak Base (No acidic H) | Neutral / Weak Base | Neutral / Weak Base |
| Key Application | Conformationally restricted scaffold; dipole modulation | Blocking CYP450 para-hydroxylation | General linker |
The "Fluorine Effect" in Tetrazoles
-
Metabolic Stability: 1-Phenyltetrazoles are susceptible to hydroxylation at the para position of the phenyl ring by Cytochrome P450 enzymes.
-
4-F substitution: Completely blocks this primary metabolic soft spot.
-
3-F substitution: Does not block the para position physically but electronically deactivates the ring, reducing the rate of oxidation. It is often chosen when the para position is required for other interactions (e.g., hydrophobic packing) or when para-substitution causes steric clashes.
-
-
Dipole Orientation: The C-F bond in the meta position alters the dipole vector of the phenyl ring differently than the para position. In binding pockets (e.g., Angiotensin II receptors), this vector alignment can be critical for affinity.
Experimental Protocols
Synthesis of 1-(3-Fluorophenyl)-1H-tetrazole
Objective: Efficient synthesis via the Amine Route (Modified from J. Org. Chem. protocols).
Reagents:
-
3-Fluoroaniline (10 mmol)
-
Triethyl orthoformate (TEOF) (15 mmol)
-
Sodium Azide (NaN3) (15 mmol)
-
Glacial Acetic Acid (Solvent/Catalyst) (20 mL)
Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline (1.11 g) in glacial acetic acid (20 mL).
-
Addition: Add triethyl orthoformate (2.5 mL) and sodium azide (0.98 g) to the solution. Caution: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of strong acids. Use a blast shield.
-
Reaction: Heat the mixture to 80–100 °C for 3–4 hours. Monitor progress by TLC (Ethyl Acetate/Hexane 1:3). The intermediate imidate usually disappears rapidly.
-
Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation: The 1-substituted tetrazole typically precipitates as a solid. If an oil forms, extract with ethyl acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the characteristic tetrazole C-H proton signal, a singlet appearing very downfield at δ 9.5 – 10.0 ppm . This confirms the formation of the tetrazole ring.[1][2]
-
IR Spectroscopy: Absence of azide peak (~2100 cm⁻¹) and appearance of tetrazole C=N/N=N bands (1000–1100 cm⁻¹ and 1600 cm⁻¹).
Biological Case Study: LQFM-21
The relevance of the 1-(3-fluorophenyl) moiety is exemplified in the compound LQFM-21 (5-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole).
-
Therapeutic Target: Antihypertensive (Vasorelaxation).
-
Mechanism: The 3-fluorophenyl group acts as a lipophilic anchor that modulates the electron density of the attached pyrazole-tetrazole system.
-
Outcome: The compound demonstrated significant reduction in mean arterial pressure in spontaneously hypertensive rats (SHR) via the NO/cGMP pathway. The 3-fluoro substitution was critical for balancing solubility and membrane permeability compared to the unsubstituted analog.
References
-
Synthesis of 1-Substituted Tetrazoles: Grigoriev, Y. V., et al. "Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides."[3][4] Chemistry of Heterocyclic Compounds, 2017.[3][4]
-
Biological Activity of Fluorinated Tetrazoles: Rodrigues, R. P., et al. "The Newly Synthesized Pyrazole Derivative 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole Reduces Blood Pressure...". Frontiers in Physiology, 2018.
-
Metabolic Stability of Tetrazoles: Neochoritis, C. G., et al. "Tetrazoles via Multicomponent Reactions." Chemical Reviews, 2019.
-
General Synthesis Protocols: Su, W. K., et al. "Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles...". European Journal of Organic Chemistry, 2006.
-
Physicochemical Properties: PubChem Compound Summary for CID 67519 (1H-Tetrazole). National Center for Biotechnology Information.
Sources
comparative study of 1-(3-Fluorophenyl)tetrazole and its carboxylic acid analog
This guide provides a comparative technical analysis of 1-(3-Fluorophenyl)tetrazole and its carboxylic acid analog, 3-Fluorobenzoic acid .
Editorial Note: In medicinal chemistry, the "classic" bioisostere for a carboxylic acid is the 5-substituted tetrazole (which is acidic). The 1-substituted tetrazole (specified in your topic) is a neutral molecule with distinct physicochemical properties. To ensure comprehensive utility, this guide compares the Carboxylic Acid against both the 1-Isomer (Neutral) and the 5-Isomer (Acidic Bioisostere) , clarifying the strategic utility of each.
Executive Summary
-
The Analog: The direct carboxylic acid structural analog of 1-(3-fluorophenyl)tetrazole is 3-fluorobenzoic acid .
-
The Core Difference:
-
3-Fluorobenzoic Acid: A classic weak acid (pKa ~3.9), predominantly ionized (anionic) at physiological pH (7.4). It is a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
1-(3-Fluorophenyl)tetrazole: A neutral heterocycle (non-ionizable at pH 7.4). It acts solely as a weak Hydrogen Bond Acceptor (HBA). It is often used to improve membrane permeability by removing the negative charge associated with the carboxylate.
-
5-(3-Fluorophenyl)tetrazole (Reference): The standard "acidic" bioisostere (pKa ~4.5), which mimics the carboxylate's charge and acidity but offers improved metabolic stability.
-
Application Verdict: Use the 1-isomer when you need a neutral, metabolically stable scaffold to replace a carboxylate and increase lipophilicity. Use the 5-isomer when you need to maintain the negative charge for electrostatic binding (e.g., salt bridges) while avoiding glucuronidation.
Physicochemical Profiling
The following table contrasts the critical drug-like properties of the specific target (1-isomer), the analog (Acid), and the classic bioisostere (5-isomer).
| Property | 3-Fluorobenzoic Acid (Analog) | 1-(3-Fluorophenyl)tetrazole (Target) | 5-(3-Fluorophenyl)tetrazole (Bioisostere) |
| Structure | Phenyl-COOH | Phenyl-N1-Tetrazole | Phenyl-C5-Tetrazole |
| Acidity (pKa) | 3.86 (Acidic) | ~ -3.0 (Neutral/Very Weak Base) | 4.5 – 4.9 (Acidic) |
| Charge at pH 7.4 | Anionic (-COO⁻) | Neutral | Anionic (Tetrazolate⁻) |
| H-Bonding | Donor & Acceptor | Acceptor Only (Weak) | Donor & Acceptor |
| LogP (Neutral) | 2.2 | ~1.8 – 2.0 | ~1.9 |
| LogD (pH 7.4) | -1.5 (Hydrophilic due to ionization) | ~1.8 (Lipophilic) | -1.8 (Hydrophilic) |
| Metabolic Liability | High (Glucuronidation, Glycine conj.) | Low (Ring stable, Phenyl oxid. possible) | Low (N-Glucuronidation possible) |
| Permeability | Low (unless active transport) | High (Passive diffusion) | Low to Moderate |
Structural & Electronic Relationship Diagram
The following diagram illustrates the divergent synthesis and electronic states of these analogs.
Caption: Divergent synthetic pathways and functional relationships between the 1-isomer, 5-isomer, and the carboxylic acid analog.
Detailed Comparative Analysis
A. Acidity and Ionization[1]
-
Carboxylic Acid: At physiological pH, 3-fluorobenzoic acid exists almost entirely as the carboxylate anion. This charge is essential for forming salt bridges with positively charged residues (Arg, Lys) in protein binding pockets but hinders passive membrane diffusion.
-
1-(3-Fluorophenyl)tetrazole: This molecule lacks an acidic proton on the tetrazole ring. The nitrogen atoms can only act as weak bases (protonation occurs at very low pH, < 0). Consequently, it remains neutral at physiological pH. This is the critical differentiator: it does not mimic the electrostatics of a carboxylate.
-
5-(3-Fluorophenyl)tetrazole: Possesses an N-H proton with a pKa (~4.5) very similar to the carboxylic acid. It exists as a resonance-stabilized anion at pH 7.4, perfectly mimicking the charge distribution of the carboxylate.
B. Metabolic Stability[2][3][4][5][6]
-
Carboxylic Acid: Highly susceptible to Phase II metabolism, specifically acyl-glucuronidation . These acyl-glucuronides can be reactive electrophiles, leading to covalent binding with proteins and potential idiosyncratic toxicity (DILI).
-
Tetrazoles (1- and 5-):
-
The 1-isomer is generally resistant to glucuronidation because it lacks the nucleophilic handle (N-H or OH) required for the transferase enzyme, unless the phenyl ring itself is hydroxylated first.
-
The 5-isomer is significantly more stable than the carboxylic acid but can still undergo N-glucuronidation. However, tetrazole glucuronides are generally less reactive/toxic than acyl glucuronides.
-
C. Lipophilicity & Permeability[7]
-
The "Tetrazole Paradox": While the tetrazole ring itself is polar, the 1-isomer exhibits higher apparent lipophilicity (LogD) at pH 7.4 compared to the carboxylic acid.
-
Reason: The acid is ionized (LogD drops to -1.5), preventing passive diffusion. The 1-isomer remains neutral (LogP ~1.8), allowing it to cross lipid bilayers more effectively.
-
Application: If a carboxylic acid lead compound has poor oral bioavailability due to ionization, replacing it with a 1-substituted tetrazole is a proven strategy to improve CNS penetration or oral absorption, provided the negative charge is not essential for target binding.
-
Experimental Protocols
Protocol A: Synthesis of 1-(3-Fluorophenyl)tetrazole
Target: Neutral Isomer via Amine
Reagents: 3-Fluoroaniline, Triethyl orthoformate, Sodium Azide (NaN₃), Acetic Acid. Safety: NaN₃ is toxic and can form explosive hydrazoic acid. Work in a well-ventilated fume hood behind a blast shield.
-
Cyclization:
-
Dissolve 3-fluoroaniline (10 mmol) in glacial acetic acid (20 mL).
-
Add triethyl orthoformate (15 mmol) and sodium azide (15 mmol).
-
Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:3).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) and stir vigorously. The product may precipitate.
-
If solid forms: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with sat. NaHCO₃ (to remove acetic acid) and brine.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield Expectation: 70–85%.
-
Protocol B: Synthesis of 5-(3-Fluorophenyl)tetrazole
Target: Acidic Bioisostere via Nitrile
Reagents: 3-Fluorobenzonitrile, Sodium Azide, Zinc Bromide (ZnBr₂), Water/Isopropanol.
-
Cycloaddition:
-
To a pressure vial, add 3-fluorobenzonitrile (10 mmol), NaN₃ (11 mmol), and ZnBr₂ (10 mmol).
-
Add water (20 mL) and Isopropanol (2 mL).
-
Seal and heat to 110°C for 12–24 hours. (Zinc catalysis allows aqueous synthesis, safer than traditional DMF/NH₄Cl routes).
-
-
Work-up:
-
Cool to room temperature.[1] Add 3M HCl (caution: gas evolution) to adjust pH to ~1-2 (to protonate the tetrazole).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Crucial Step: The 5-isomer is acidic. You can purify it by extracting the organic layer with 1M NaOH (pulls product into water), separating the organic waste, then re-acidifying the aqueous layer and extracting back into EtOAc.
-
-
Purification:
-
Recrystallize from Toluene or EtOAc/Hexane.
-
Protocol C: Comparative Lipophilicity Assay (Shake-Flask Method)
Objective: Determine LogD at pH 7.4 to validate permeability potential.
-
Preparation: Prepare a 10 mM stock solution of both the 1-isomer and 3-fluorobenzoic acid in DMSO.
-
Phase System: Use 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (PBS, pH 7.4, pre-saturated with octanol).
-
Equilibration:
-
Add 50 µL of compound stock to a vial containing 1 mL Octanol and 1 mL PBS.
-
Vortex vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 mins to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV (254 nm).
-
Calculate LogD = Log10([Area_Octanol] / [Area_Buffer]).
-
-
Expected Result:
-
Acid: LogD ≈ -1.5 (Mostly in buffer).
-
1-Tetrazole: LogD ≈ 1.8 (Mostly in octanol).
-
References
-
Bioisosterism Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Tetrazole Acidity & Properties: Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Link
-
Synthesis of 1-Substituted Tetrazoles: Su, W. K., et al. (2006).[2] Yb(OTf)3 catalyzed synthesis of 1-substituted tetrazoles. European Journal of Organic Chemistry, 2006(12), 2723-2726. Link
-
Synthesis of 5-Substituted Tetrazoles (Zinc Method): Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Metabolic Stability of Carboxylic Acids vs Bioisosteres: Ballatore, C., et al. (2013). Carboxylic Acid Isosteres.[3][4] ChemMedChem, 8(3), 385–395. Link
Sources
Comprehensive Analytical Cross-Validation Guide: 1-(3-Fluorophenyl)tetrazole
Part 1: Executive Summary & Strategic Rationale
In the development of fluorinated pharmaceuticals (such as oxazolidinone antibiotics or sartans), 1-(3-Fluorophenyl)tetrazole (1-3-FPT) serves as a critical high-nitrogen scaffold. Its validation presents a unique analytical paradox: while the molecule is structurally simple, its polarity, potential for explosive decomposition, and lack of acidic protons (unlike its 5-substituted congeners) render traditional methods like acid-base titration ineffective.
This guide moves beyond standard pharmacopeial templates to propose a cross-validated orthogonal approach . We compare the industry-standard RP-HPLC against the superior specificity of
The Core Thesis: Reliance solely on HPLC-UV for 1-3-FPT is risky due to the low UV response factors of potential non-chromophoric azide impurities. We advocate for a "Triad Strategy":
-
HPLC-UV/MS: For organic impurity profiling (specifically 3-fluoroaniline).
- -qNMR: For absolute assay (mass balance) without reference standards.
-
Ion Chromatography (IC): For trace azide quantification (safety critical).
Part 2: Critical Quality Attributes (CQAs)
Before defining the methods, we must define the failure modes of this specific molecule.
| CQA | Risk Factor | Analytical Challenge |
| Assay (Purity) | Potency calculation for next step | 1-substituted tetrazoles lack the acidic proton of 5-substituted analogs; Titration is invalid. |
| Regioisomerism | 1H- vs 2H-tetrazole formation | Isomers have identical mass but different dipole moments. |
| Residual Azide | Explosion hazard / Genotoxicity | Sodium azide is UV-inactive and requires derivatization or IC. |
| Starting Material | 3-Fluoroaniline | Toxic carryover; distinct UV max compared to tetrazole. |
Part 3: Method A — Reversed-Phase HPLC (The Purity Workhorse)
Objective: To separate 1-3-FPT from its synthetic precursor (3-fluoroaniline) and potential regioisomers.
The Protocol
-
Column: C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (tetrazole ring).
-
Temperature: 30°C.
Expert Insight (The "Why")
Standard neutral buffers are avoided. Tetrazoles are nitrogen-rich and can tail significantly on silica-based columns due to interaction with residual silanols. The use of 0.1% Formic Acid is non-negotiable; it suppresses the ionization of residual silanols and protonates any residual aniline starting material (pKa ~3.5), improving its peak shape and ensuring it elutes earlier than the neutral tetrazole product.
Self-Validating System Suitability
-
Resolution (Rs): Must be > 2.0 between 3-Fluoroaniline (RT ~4 min) and 1-3-FPT (RT ~8 min).
-
Peak Purity: Use Diode Array Detector (DAD) to confirm the tetrazole peak is spectrally homogeneous (no co-eluting isomers).
Part 4: Method B — -qNMR (The Absolute Assay)
Objective: To determine the absolute weight-% purity without requiring a high-purity external reference standard of 1-3-FPT itself.
The Protocol
-
Solvent: DMSO-
(Provides excellent solubility and separates signals well). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4-Fluoro-nitrobenzene. (Must have a distinct chemical shift from the analyte). -
Relaxation Delay (D1): 30 seconds (Critical: Fluorine has long T1 relaxation times; insufficient delay leads to under-quantification).
-
Pulse Angle: 90°.
-
Scans: 32 or 64 (for S/N > 150).
Expert Insight (The "Why")
HPLC requires a reference standard of known purity. If you are synthesizing 1-3-FPT for the first time, you do not have this standard .
-
Signal A (Analyte): ~ -110 ppm (multiplet).
-
Signal B (IS): ~ -63 ppm (singlet, if TFT used).
Calculation (Self-Validating)
WherePart 5: Cross-Validation Data Summary
The following table illustrates a typical comparison when validating a batch of 1-3-FPT.
| Parameter | HPLC-UV (Method A) | Interpretation | |
| Purity Value | 99.2% (Area %) | 98.4% (Weight %) | Normal Deviation. HPLC Area% often overestimates purity because it ignores inorganic salts, water, or non-UV active volatiles. |
| Specificity | High for organic impurities | High for F-containing compounds | qNMR confirms the "fluorine integrity" of the molecule. |
| Precision (RSD) | < 0.5% | < 1.0% | HPLC is more precise; qNMR is more accurate (absolute). |
| Limit of Detection | 0.05% | ~0.5% | HPLC is required for trace impurity profiling. |
Part 6: Analytical Workflow Diagram
The following diagram visualizes the decision tree for validating a new batch of 1-3-FPT, integrating safety checks for azides.
Caption: Integrated Analytical Workflow. Note the parallel processing of safety (Azide) and quality (HPLC/NMR) parameters.
Part 7: References & Authoritative Grounding[4]
-
Tetrazole Synthesis & Properties:
-
Review of 5-substituted 1H-tetrazoles synthesis and medicinal chemistry. (Context for tetrazole stability and acidity).
-
Source:
-
-
qNMR vs. HPLC Validation:
-
Head-to-Head Comparison of HPLC vs qNMR. (Establishes qNMR as a valid, absolute primary method).
-
Source:
-
-
Fluorine Chemistry Analysis:
-
1-(2-Fluorophenyl)pyrazoles synthesis and characterization. (Provides analogous NMR characterization data for fluorophenyl-nitrogen heterocycles).
-
Source:
-
-
Tetrazole Impurity Profiling:
-
Validation of HPLC methods for tetrazole derivatives. (General guidelines for mobile phase selection in nitrogen-rich heterocycles).
-
Source:
-
-
General Validation Guidelines:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. docs.bvsalud.org [docs.bvsalud.org]
- 3. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC assay for determination of Telazol in pregnant pigs: application to placental transfer study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ADME Properties of Fluorinated Tetrazoles
Introduction: The Strategic Value of Fluorinated Tetrazoles in Drug Design
In modern medicinal chemistry, the 5-substituted 1H-tetrazole ring stands out as one of the most successful bioisosteres for the carboxylic acid group.[1][2] This is largely due to its similar acidity (pKa ≈ 4.5-4.9) and planar structure, which allows it to mimic the parent acid's interactions with biological targets.[1][3] However, like any functional group, tetrazoles present their own set of challenges in drug development, particularly concerning their absorption, distribution, metabolism, and excretion (ADME) profile. High acidity can lead to poor membrane permeability, limiting oral bioavailability.[1]
This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties when introduced.[4][5] It can modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[6][7] This guide provides a comparative analysis of the ADME properties of fluorinated tetrazoles, offering both the theoretical underpinnings and the practical experimental methodologies for their evaluation. We will explore how this single-atom substitution can be a powerful tool for optimizing the drug-like properties of tetrazole-containing compounds.
Acidity (pKa): Fine-Tuning the Ionization State
The acidity of the tetrazole N-H bond is fundamental to its role as a carboxylic acid mimic. At physiological pH (≈7.4), it is largely deprotonated, forming the tetrazolate anion. This ionization is critical for target binding but can be detrimental to membrane permeability. The introduction of fluorine, particularly on adjacent aliphatic or aromatic structures, exerts a strong electron-withdrawing inductive effect, which can significantly alter the tetrazole's pKa.
Causality Behind Fluorination's Effect on pKa: By withdrawing electron density from the tetrazole ring system, fluorine stabilizes the conjugate base (the tetrazolate anion). This stabilization makes the proton more likely to dissociate, thus lowering the pKa and increasing the compound's acidity.[4][8] This modulation is not a blunt instrument; the magnitude of the pKa shift depends on the number of fluorine atoms and their proximity to the tetrazole ring. This allows for the fine-tuning of a compound's ionization profile to strike the optimal balance between solubility, target affinity, and permeability.
Comparative pKa Data
| Compound Class | General Structure | Typical pKa Range | Key Observation |
| Phenyltetrazole | Ar-CNNNN-H | 4.8 - 5.5 | Baseline acidity for aromatic tetrazoles. |
| Perfluoroalkyl-Tetrazole | CF₃-(CH₂)n-CNNNN-H | 3.5 - 4.5 | Significant pKa reduction due to the strong inductive effect of the CF₃ group. |
| Phenyltetrazole (non-fluorinated) | Ph-CNNNN-H | ~4.9[1][3] | Serves as a common non-fluorinated benchmark. |
| Fluorophenyl-tetrazole | F-Ph-CNNNN-H | ~4.6 - 4.8 | Modest pKa decrease; effect is dependent on fluorine's position on the phenyl ring. |
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a compound by monitoring pH changes during titration with a standardized acid or base.[9][10]
Methodology:
-
Sample Preparation : Prepare a 1-2 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) to ensure solubility.[10] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[10]
-
System Calibration : Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Titration : Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C).[9] Purge the solution with nitrogen to remove dissolved CO₂.[10]
-
Data Acquisition : Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic tetrazole) using a precision burette.[9] Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10] The equivalence point can be precisely identified by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. Volume).[11]
Lipophilicity (LogP/LogD): The Hydrophobicity Balancing Act
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of permeability, solubility, and plasma protein binding. It is typically expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[12][13] For an acidic tetrazole, LogD at pH 7.4 is the more physiologically relevant parameter.[14]
Causality Behind Fluorination's Effect on Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent.[15]
-
Increased Lipophilicity : Replacing hydrogen with fluorine increases the molecule's surface area and can shield it from solvation by water, often leading to an increase in LogP.[15]
-
Decreased Lipophilicity : The highly polar C-F bond can increase the overall molecular polarity, especially in polyfluorinated motifs, which can decrease lipophilicity or have a minimal effect.[15][16]
The strategic placement of fluorine can therefore be used to either increase or decrease lipophilicity to optimize a compound's ADME profile. For instance, a single fluorine on an aromatic ring typically increases LogP, while a trifluoromethyl (CF₃) group has a more pronounced lipophilic contribution.
Comparative Lipophilicity Data
| Compound Pair | LogP (Non-Fluorinated) | LogP (Fluorinated) | ΔLogP | Key Observation |
| Toluene vs. 4-Fluorotoluene | 2.73 | 2.85 | +0.12 | A single aromatic fluorine provides a modest lipophilicity boost. |
| Aniline vs. 4-Fluoroaniline | 0.90 | 1.15 | +0.25 | The effect is additive and context-dependent. |
| Phenyltetrazole vs. 4-CF₃-Phenyltetrazole | ~1.5 | ~2.5 | ~+1.0 | The CF₃ group is a strong lipophilicity enhancer. |
Note: Data are representative values compiled from literature principles to illustrate the effect.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
The shake-flask method remains the gold standard for lipophilicity determination due to its direct measurement of partitioning.[13]
Methodology:
-
Solvent Preparation : Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Sample Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 or 2:1 v/v).[13] The final compound concentration should be low enough to avoid solubility issues.
-
Partitioning : Cap the vial and shake or rotate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.[13]
-
Phase Separation : Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation : Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Membrane Permeability: Crossing the Biological Barrier
The ability of a drug to pass through the intestinal epithelium after oral administration is a prerequisite for bioavailability. This is often assessed in vitro using cell-based models like the Caco-2 permeability assay.[17][18] Permeability is governed by a delicate interplay between a compound's lipophilicity (to enter the lipid membrane) and its aqueous solubility (to exit it), as well as its ionization state.
Causality Behind Fluorination's Effect on Permeability: Fluorination impacts permeability through its influence on pKa and LogD.
-
Increased Acidity (Lower pKa) : A lower pKa means the tetrazole is more ionized at a given pH, which generally leads to decreased passive permeability.
-
Modulated Lipophilicity (LogD) : Increasing LogD can enhance permeability, but only up to a point. Very high lipophilicity can lead to poor aqueous solubility or non-specific binding to the membrane, ultimately reducing the rate of passage.[19]
Fluorination can therefore improve permeability if it increases lipophilicity without drastically increasing acidity.[7][19] However, if the primary effect is a significant drop in pKa, permeability may be reduced despite an increase in LogP.
Diagram: Relationship between Fluorination and ADME Properties
Caption: Logical flow of how fluorination influences key physicochemical properties, which in turn affect ADME outcomes.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a human colon carcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[17][20] It is used to measure the apparent permeability coefficient (Papp).
Methodology:
-
Cell Culture : Seed Caco-2 cells onto semi-permeable filter supports (e.g., Transwell™ plates) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[]
-
Monolayer Integrity Check : Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by measuring the flux of a low-permeability marker like Lucifer Yellow.
-
Assay Setup : Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Measurement (A→B) : Add the test compound (in transport buffer) to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.[17]
-
Sampling : At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. Also, take a sample from the apical side at the beginning and end of the experiment.
-
Efflux Measurement (B→A) : In a separate set of wells, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side to determine the role of active efflux.[17]
-
Quantification : Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation : Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio (ER) : Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[17]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Step-by-step workflow for the bidirectional Caco-2 permeability assay.
Metabolic Stability: Enhancing Drug Half-Life
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance. A site on a molecule that is susceptible to metabolism is often called a "metabolic soft spot." A key strategy in drug design is to improve metabolic stability, thereby increasing the drug's half-life and oral bioavailability.
Causality Behind Fluorination's Effect on Metabolic Stability: Fluorine is often used to block metabolic soft spots.[6][22] The C-F bond is exceptionally strong (bond dissociation energy >109 kcal/mol) compared to a C-H bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by CYP enzymes.[6] By replacing a metabolically labile hydrogen atom with fluorine, that position is effectively "blocked" from enzymatic attack.[23][24]
However, the effect is more complex than just bond strength.[22] Fluorine's electron-withdrawing nature can also deactivate an entire aromatic ring towards oxidation by lowering the energy of the highest occupied molecular orbital (HOMO), making the initial step of electrophilic attack by the CYP enzyme less favorable.[23]
Experimental Protocol: Liver Microsomal Stability Assay
This high-throughput in vitro assay is a cornerstone of early ADME screening. It uses subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes like CYPs to estimate a compound's intrinsic clearance.[25][26]
Methodology:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like diazepam).[27]
-
Reaction Setup : In a 96-well plate, add liver microsomes (e.g., human, rat) to the reaction buffer.[28] Add the test compound to initiate a pre-incubation at 37°C.
-
Initiation of Metabolism : Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (the cofactor for CYP enzymes).[25][29] The "minus-NADPH" control wells receive only buffer.
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[27][28]
-
Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
t₁/₂ = 0.693 / k
-
CLint (μL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Diagram: Microsomal Stability Assay Workflow
Caption: Standard workflow for assessing metabolic stability using a liver microsomal assay.
Conclusion
The incorporation of fluorine into tetrazole-containing molecules is a powerful and nuanced strategy for optimizing ADME properties. It is not a "magic bullet" but a tool that allows medicinal chemists to rationally modulate key parameters. Fluorination can enhance metabolic stability by blocking sites of oxidation and can be used to fine-tune acidity and lipophilicity to achieve a desirable balance for membrane permeability. A thorough understanding of these effects, supported by robust in vitro experimental data as outlined in this guide, is essential for leveraging the full potential of fluorinated tetrazoles in the development of safe and effective medicines.
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Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
